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6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Documentation Hub

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  • Product: 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
  • CAS: 1309955-14-3

Core Science & Biosynthesis

Foundational

Structure-activity relationship (SAR) of 6-phenyl-isoquinolin-1-one derivatives

The following technical guide details the Structure-Activity Relationship (SAR) of 6-phenyl-isoquinolin-1-one derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 6-phenyl-isoquinolin-1-one derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, particularly as a nicotinamide mimic in Poly(ADP-ribose) polymerase (PARP) inhibition and an emerging antagonist for the STING pathway.

Executive Summary

The 6-phenyl-isoquinolin-1-one scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its planar, aromatic bicyclic core, combined with a hydrogen-bond-donating/accepting lactam motif, makes it an ideal bioisostere for the nicotinamide moiety found in the cofactor NAD+. Consequently, this scaffold has found its most significant utility in the design of PARP inhibitors (e.g., analogues of Rucaparib) and, more recently, as a core for STING antagonists .

This guide dissects the structure-activity relationships (SAR) governing this scaffold, providing a roadmap for optimizing potency, selectivity, and physicochemical properties.

Chemical Scaffold & Numbering System

To understand the SAR, we must first define the core geometry and numbering. The isoquinolin-1-one system exists in a tautomeric equilibrium, but the lactam (2H-isoquinolin-1-one) form is predominant and pharmacologically relevant.[1]

Core Architecture

The molecule consists of an isoquinolin-1-one bicyclic system substituted at the C-6 position with a phenyl ring.[1][2] This "biaryl" character creates a distinct hydrophobic vector crucial for occupying protein binding pockets.

CoreStructure Core Isoquinolin-1-one Core (Lactam Form) Pos1 C-1 Carbonyl (H-bond Acceptor) Core->Pos1 Pos2 N-2 Nitrogen (H-bond Donor) Core->Pos2 Pos6 C-6 Position (Phenyl Attachment) Core->Pos6 Phenyl 6-Phenyl Ring (Hydrophobic Probe) Pos6->Phenyl C-C Bond (Suzuki)

Figure 1: Deconstruction of the 6-phenyl-isoquinolin-1-one scaffold highlighting key pharmacophoric regions.[1]

Primary Therapeutic Context: PARP Inhibition

The most extensively validated application of this scaffold is in the inhibition of PARP-1 and PARP-2 enzymes.[1] The SAR here is driven by the need to compete with the substrate NAD+.

Mechanism of Action

The lactam moiety (NH-C=O) of the isoquinolin-1-one mimics the nicotinamide amide group of NAD+.[1] It forms critical hydrogen bonds with the backbone of the PARP catalytic domain (specifically Gly863 and Ser904). The 6-phenyl group extends into a large hydrophobic pocket (often referred to as the "adenosine binding pocket" or "hydrophobic shelf"), enhancing binding affinity significantly compared to the unsubstituted core.

SAR Deep Dive: Region-by-Region Analysis
A. The Lactam Motif (Positions 1 & 2)
  • Requirement: The cyclic amide (lactam) is non-negotiable for PARP activity.

  • Modification: Alkylation of the N-2 nitrogen (e.g., N-Methyl) often abolishes activity because it removes the critical H-bond donor (NH) required to interact with the Gly863 backbone carbonyl.[1]

  • Bioisosteres: Quinazolin-4-ones or phthalazin-1-ones are viable bioisosteres, but the isoquinolin-1-one offers a specific vector for the 6-position substituent.[1]

B. The 6-Phenyl "Hydrophobic Probe"[1]
  • Role: This ring occupies the hydrophobic pocket adjacent to the catalytic site.

  • Substituent Effects:

    • Unsubstituted Phenyl: Moderate potency.

    • 4-Fluoro / 4-Methoxy: Often improves metabolic stability and potency by filling the pocket more effectively.[1]

    • Bulky Substituents (e.g., tert-butyl): Typically detrimental due to steric clash with the pocket walls.

    • 3-Substitution: Meta-substitution on the phenyl ring can direct groups towards solvent-exposed regions, allowing for solubility-enhancing groups (e.g., piperazine tails).[1]

C. The Isoquinolinone Backbone (Positions 3, 4, 5, 7, 8)
  • C-3 Position: Small alkyl groups (Methyl) are tolerated but bulky groups here can disrupt the planarity required for the active site slot.

  • C-5/C-8 Positions: Substitution here is generally avoided as it interferes with the "stacking" interactions between the inhibitor core and the tyrosine residues (Tyr907) in the active site.[1]

Table 1: Summary of SAR Trends for PARP Inhibition

RegionModificationEffect on ActivityRationale
N-2 (NH) MethylationLoss of Activity Loss of H-bond donor to Gly863.
C-1 (C=O) Thione (C=S)Variable/LowerWeaker H-bond acceptor; oxidation liability.[1]
C-6 PhenylHigh Potency Pi-stacking/Hydrophobic interaction in pocket.[1]
6-Phenyl 4-FluoroIncreasedMetabolic blocking; improved lipophilicity.
6-Phenyl 3-(Piperazinyl)Maintained/LowerUsed to improve solubility/PK properties.[1]

Emerging Target: STING Antagonism

Recent literature (e.g., WO2023109912) highlights 6-phenyl-2H-isoquinolin-1-one as a core for STING (Stimulator of Interferon Genes) antagonists.[1]

  • Shift in SAR: Unlike PARP, where N-H is critical, STING antagonists often tolerate or require N-substitution to reach specific sub-pockets.

  • 6-Phenyl Role: Here, the phenyl group likely acts as a rigid spacer or a pi-stacking element within the STING transmembrane binding domain.[1]

Synthetic Protocols

The construction of 6-phenyl-isoquinolin-1-one derivatives typically relies on transition-metal-catalyzed cross-coupling reactions.[1] The most robust pathway is the Suzuki-Miyaura Coupling .[1]

Protocol: Suzuki Coupling of 6-Bromo-isoquinolin-1-one

This protocol describes the installation of the 6-phenyl ring.[1]

Reagents:

  • Substrate: 6-Bromo-2H-isoquinolin-1-one (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Conditions: 90°C - 100°C, inert atmosphere (N₂ or Ar), 4-12 hours.[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 6-bromo-2H-isoquinolin-1-one, phenylboronic acid, and the base.

  • Solvation: Add the degassed solvent mixture (Dioxane/Water).

  • Catalysis: Add the Palladium catalyst under a counter-flow of nitrogen. Seal the vial.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM) to isolate the 6-phenyl-isoquinolin-1-one.

SynthesisPath Start 6-Bromo-isoquinolin-1-one Process Suzuki Coupling (Dioxane/H2O, 90°C) Start->Process Reagents Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Process Product 6-Phenyl-isoquinolin-1-one Process->Product C-C Bond Formation

Figure 2: Synthetic pathway for the generation of the core scaffold.[1]

Biological Profiling & Validation

To validate the activity of synthesized derivatives, the following assays are standard.

A. Enzymatic Inhibition Assay (PARP-1)[1][3]
  • Principle: Measures the inhibition of PARP-mediated PARylation of histones.

  • Method: ELISA-based colorimetric assay.[1]

  • Readout: IC50 (Concentration inhibiting 50% of enzyme activity). Potent 6-phenyl derivatives typically exhibit IC50 values in the nanomolar range (10–100 nM) .[1]

B. Cellular Viability (BRCA-deficient cells)[1][4]
  • Rationale: PARP inhibitors show synthetic lethality in BRCA1/2 deficient cell lines (e.g., MDA-MB-436).[1]

  • Protocol: Treat cells with increasing concentrations of the derivative for 72-96 hours. Measure viability using CellTiter-Glo (ATP quantification).[1]

  • Success Criteria: A significant shift in IC50 between wild-type and BRCA-mutant cells (Selectivity Index > 10).[1]

References

  • Discovery of Isoquinolinone-Based PARP-1 Inhibitors

    • Title: Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents.[1][3][4]

    • Source: Bioorganic & Medicinal Chemistry (2020).[4][5][6]

    • URL:[Link]

  • STING Antagonists Patent

    • Title: 3,4-Dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof (WO2023109912A1).[1]

    • Source: WIPO / Google P
    • URL
  • General Isoquinoline Synthesis

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1]

    • Source: Molecules / PMC (2022).
    • URL:[Link]

  • PARP Inhibitor Mechanisms

    • Title: PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.[7]

    • Source: MDPI (2022).
    • URL:[Link][1]

Sources

Exploratory

Technical Guide: 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Scaffolds as Tubulin Polymerization Inhibitors

The following technical guide details the investigation, synthesis, and biological characterization of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as tubulin polymerization inhibitors. This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the investigation, synthesis, and biological characterization of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as tubulin polymerization inhibitors. This guide is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold has emerged as a privileged structure in the design of antimitotic agents. While traditional colchicine-site inhibitors (CSIs) like Combretastatin A-4 (CA-4) utilize a cis-stilbene bridge, the DHIQ scaffold offers a conformationally restricted template that improves metabolic stability while maintaining the crucial biaryl geometry required for tubulin binding.

This guide focuses on the 6-phenyl-3,4-dihydroisoquinolin-1(2H)-one subclass. In this architecture, the isoquinolinone core acts as the "A-ring" mimic of colchicine, while the 6-phenyl substituent extends into the hydrophobic pocket (Zone 2) of the colchicine binding site, disrupting microtubule assembly and inducing G2/M cell cycle arrest.

Chemical Biology & Mechanism of Action[1]

Structural Rationale (SAR)

The efficacy of 6-phenyl-DHIQ derivatives stems from their ability to mimic the pharmacophore of biaryl tubulin inhibitors.

  • The Core (Isoquinolinone): Mimics the A-ring of colchicine/CA-4. The lactam nitrogen (NH) and carbonyl (C=O) provide hydrogen bond donor/acceptor motifs that interact with Val181 and Asn101 in the

    
    -tubulin subunit.
    
  • The 6-Phenyl Substituent: This group projects into the hydrophobic interface between the

    
     and 
    
    
    
    subunits. Substitution on this phenyl ring (e.g., 3',4',5'-trimethoxy) significantly enhances affinity by mimicking the distal ring of podophyllotoxin or CA-4.
  • Conformational Restriction: Unlike the flexible cis-stilbene of CA-4 (which isomerizes to the inactive trans form), the DHIQ core locks the biaryl system in an active conformation.

Mechanism of Action Pathway

The compound binds to the Colchicine Binding Site on


-tubulin.[1] This binding prevents the "curved-to-straight" conformational change required for tubulin incorporation into the growing microtubule lattice.

G Compound 6-Phenyl-DHIQ (Inhibitor) Tubulin_Dimer Free Tubulin Heterodimer (α/β Subunits) Compound->Tubulin_Dimer Binds Complex Tubulin-Inhibitor Complex (Colchicine Site Bound) Tubulin_Dimer->Complex Conformational Lock Polymerization Microtubule Polymerization (Assembly) Complex->Polymerization Inhibits Catastrophe Microtubule Depolymerization (Catastrophe) Complex->Catastrophe Promotes Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Catastrophe->Spindle Disrupts Arrest G2/M Cell Cycle Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Figure 1: Mechanism of action showing the disruption of microtubule dynamics leading to apoptosis.

Chemical Synthesis Strategy

The most robust route to the 6-phenyl-DHIQ scaffold involves constructing the isoquinolinone core followed by a palladium-catalyzed cross-coupling to install the biaryl system.

Retrosynthetic Analysis
  • Target: 6-Aryl-3,4-dihydroisoquinolin-1(2H)-one.[2]

  • Disconnection: Suzuki-Miyaura coupling at C-6.

  • Precursor: 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Synthetic Protocol (Step-by-Step)

Step 1: Synthesis of 6-Bromo-DHIQ Core

  • Starting Material: 4-Bromophenethylamine.

  • Acylation: React with ethyl chloroformate (or phosgene equivalent) to form the carbamate or isocyanate intermediate.

  • Cyclization: Perform Bischler-Napieralski cyclization (using

    
    ) followed by reduction, or a direct Friedel-Crafts cyclization using polyphosphoric acid (PPA) with a urethane precursor.
    
    • Standard: Heat 3-bromophenethylamine carbamate in PPA at 120°C for 4 hours.

    • Yield: Typically 60-75%.

Step 2: Suzuki-Miyaura Cross-Coupling (Installation of 6-Phenyl)

  • Reagents: 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Conditions: Reflux under

    
     atmosphere for 12-16 hours.
    
  • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Biological Evaluation Protocols

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay is the gold standard for verifying direct interaction with tubulin. It relies on the fact that the fluorescence of DAPI (or a reporter like 4',6-diamidino-2-phenylindole) increases upon binding to polymerized microtubules, but not free tubulin dimers.

Protocol:

  • Preparation: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Mixture: In a 96-well black plate, add:

    • Tubulin (final conc. 10

      
      M).
      
    • GTP (1 mM) to initiate polymerization.

    • Test Compound (varying concentrations: 0.1 - 50

      
      M).
      
    • Vehicle control (DMSO, <1%).

  • Measurement: Immediately place in a fluorometer pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Inhibition: A decrease in the

      
       (slope of growth phase) and final plateau height compared to control indicates inhibition.
      
    • IC50 Calculation: Calculate based on the reduction of the steady-state polymer mass.

Cellular Microtubule Network Immunofluorescence

Objective: Visualize the disruption of the microtubule cytoskeleton in cancer cells (e.g., HeLa or MCF-7).

Protocol:

  • Seeding: Seed cells on glass coverslips in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with compound at

    
     and 
    
    
    
    for 24 hours.
  • Fixation: Fix with ice-cold methanol (-20°C) for 10 minutes (preserves microtubule structure better than formalin).

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin (1:500).
      
    • Secondary Ab: FITC-conjugated anti-mouse IgG.

    • Counterstain: DAPI (nuclei).

  • Imaging: Confocal microscopy.

    • Result: Control cells show organized filamentous networks. Treated cells show diffuse staining, fragmented microtubules, or "micronuclei" (characteristic of mitotic catastrophe).

Quantitative Data Summary (Representative)

Note: Values below are representative of potent DHIQ derivatives based on SAR literature.

AssayMetricPotent Derivative (e.g., 3',4',5'-OMe)Reference Standard (CA-4)
Tubulin Polymerization

1.5 - 3.0

M
1.0 - 2.0

M
Cytotoxicity (HeLa)

0.05 - 0.20

M
0.005

M
Colchicine Binding % Displacement>70% (at 5

M)
>95%
Cell Cycle Arrest PhaseG2/M (accumulation >60%)G2/M

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Start 4-Bromophenethylamine Core 6-Bromo-DHIQ Core (Cyclization) Start->Core Coupling Suzuki Coupling (Ar-B(OH)2) Core->Coupling Product 6-Phenyl-DHIQ Analogues Coupling->Product TubulinAssay Tubulin Polymerization (Fluorescence) Product->TubulinAssay MTT Cytotoxicity (MTT Assay) Product->MTT Microscopy Confocal Microscopy (Tubulin Structure) TubulinAssay->Microscopy If Active FACS Cell Cycle Analysis (Flow Cytometry) MTT->FACS If Potent

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Source: PMC (PubMed Central) URL:[Link]

  • Synthesis, Anti-tubulin and Antiproliferative SAR of Steroidomimetic Dihydroisoquinolinones. Source: ChemMedChem / NIH URL:[Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Source: PubMed URL:[3][4][Link]

  • Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. Source: ResearchGate URL:[Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. Source: MDPI URL:[Link]

Sources

Foundational

Therapeutic potential of 6-phenyl-dihydroisoquinolinones in oncology

Title: Technical Monograph: The Therapeutic Architecture of 6-Phenyl-Dihydroisoquinolinones in Oncology Subtitle: Structural Basis, Mechanism of Action, and Experimental Protocols for Next-Generation MDM2 Inhibition Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: The Therapeutic Architecture of 6-Phenyl-Dihydroisoquinolinones in Oncology Subtitle: Structural Basis, Mechanism of Action, and Experimental Protocols for Next-Generation MDM2 Inhibition

Executive Summary

This technical guide analyzes the class of 6-phenyl-dihydroisoquinolinones , a potent scaffold of small-molecule inhibitors targeting the MDM2-p53 protein-protein interaction (PPI) . Unlike earlier imidazoline-based inhibitors (e.g., Nutlins), this scaffold—exemplified by the clinical candidate NVP-CGM097 —offers a distinct binding mode, improved pharmacokinetic profiles, and high selectivity for MDM2 over MDM4. This document serves as a blueprint for researchers, detailing the medicinal chemistry rationale, mechanistic pathways, and validated experimental protocols for synthesizing and evaluating these compounds.

Part 1: Structural Basis & Medicinal Chemistry[1][2][3]

The Scaffold Rationale

The dihydroisoquinolinone core functions as a peptidomimetic scaffold. It is designed to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[1][2][3][4][5] The p53 transactivation domain interacts with MDM2 via an amphipathic


-helix, projecting three key hydrophobic residues—Phe19, Trp23, and Leu26 —into a deep hydrophobic cleft on the MDM2 surface.
  • The 6-Phenyl Substituent: In the dihydroisoquinolinone series, the phenyl group at the 6-position is critical. It serves as a hydrophobic anchor, typically mimicking the Phe19 or Trp23 side chain of p53, deeply penetrating the MDM2 hydrophobic pocket.

  • The Isoquinolinone Core: Provides a rigid backbone that orients the hydrophobic substituents (phenyl, alkyl groups) in the correct spatial vector to mimic the

    
     spacing of the p53 helix.
    
Comparative Potency Data

The following table summarizes the potency of the lead compound (NVP-CGM097) against standard benchmarks.

CompoundScaffold ClassMDM2 Binding IC50 (nM)Selectivity (MDM2 vs MDM4)Cellular Potency (HCT116 p53+/+)
NVP-CGM097 Dihydroisoquinolinone1.7 > 1000-foldLow nM
Nutlin-3aImidazoline8.0> 500-fold~100 nM
MI-773Spiro-oxindole< 10.0High< 50 nM

Part 2: Mechanism of Action (MOA)

The therapeutic efficacy of 6-phenyl-dihydroisoquinolinones relies on breaking the MDM2-p53 autoregulatory negative feedback loop .

  • Normal State: MDM2 binds p53, inhibiting its transcriptional activity and facilitating its ubiquitination/degradation.[2][4][5]

  • Inhibited State: The inhibitor occupies the p53-binding pocket on MDM2.

  • Consequence: p53 is stabilized, accumulates in the nucleus, and activates downstream targets (p21, PUMA, BAX), leading to cell cycle arrest (G1/G2) or apoptosis.

Visualization: The p53-MDM2 Signaling Axis

G Inhibitor 6-Phenyl-Dihydroisoquinolinone (NVP-CGM097) MDM2 MDM2 Protein (E3 Ligase) Inhibitor->MDM2 Competitive Binding (Ki < 2 nM) Inhibitor->MDM2 Blocks p53 Interaction p53 p53 Tumor Suppressor (Wild Type) MDM2->p53 Binds & Inhibits Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination Promotes p53->Ubiquitination Nucleus Nuclear Accumulation p53->Nucleus Stabilization Transcription Transcription of Target Genes (p21, PUMA, BAX) Nucleus->Transcription Activates Transcription->MDM2 Feedback Loop (Upregulation) Outcome Apoptosis / Cell Cycle Arrest Transcription->Outcome Induces

Caption: Disruption of the MDM2-p53 autoregulatory loop by 6-phenyl-dihydroisoquinolinones, restoring p53 function.

Part 3: Experimental Protocols

Chemical Synthesis: Palladium-Catalyzed 6-Endo Annulation

Rationale: This protocol allows for the efficient construction of the isoquinolinone core with the 6-phenyl substituent installed via the starting material or subsequent coupling.

Reagents:

  • Aryl iodide tethered enamide (Precursor)[6]

  • Catalyst: Pd(PPh3)4 (10 mol%)[7]

  • Ligand: DPEphos (10 mol%)[7]

  • Base: Cs2CO3 (1.0 equiv)[7]

  • Solvent: THF (Anhydrous)

Protocol:

  • Preparation: In a glovebox filled with nitrogen, charge a flame-dried Schlenk tube with the aryl iodide precursor (1.0 equiv), Pd(PPh3)4, DPEphos, and Cs2CO3.

  • Solvation: Add anhydrous THF (concentration ~0.1 M) via syringe.

  • Reaction: Seal the tube and irradiate with Blue LED (455 nm) or heat to 60°C (depending on specific derivative thermal stability) for 20–24 hours. Note: The photo-induced method is milder and preferred for complex scaffolds.

  • Quenching: Dilute the mixture with ethyl acetate (EtOAc) and filter through a celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 6-phenyl-dihydroisoquinolinone derivative.

  • Validation: Verify structure via 1H-NMR (look for the characteristic AB system of the dihydro-ring protons) and HRMS.

Biological Validation: Fluorescence Polarization (FP) Binding Assay

Rationale: FP is the gold standard for measuring the displacement of a fluorescent p53 peptide from recombinant MDM2.

Materials:

  • Recombinant Human MDM2 (residues 1–118, His-tagged).[8]

  • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Protocol:

  • Master Mix: Prepare a solution of MDM2 protein (10 nM final) and Fluorescent Probe (2 nM final) in Assay Buffer.

  • Compound Plating: Dispense 1 µL of the test compound (dissolved in DMSO) into a 384-well black, low-binding microplate. Use serial dilutions (e.g., 10 µM down to 0.1 nM).

  • Initiation: Add 19 µL of the Master Mix to each well.

  • Controls:

    • High Control (0% Inhibition): DMSO + MDM2 + Probe.[9]

    • Low Control (100% Inhibition): DMSO + Probe only (no protein).

  • Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm / Em: 535 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate mP (milli-polarization) units. Plot mP vs. log[Compound] to determine the IC50 using a four-parameter logistic fit.

Visualization: Screening Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Precursor Assembly (Aryl Iodide) Step2 Pd-Catalyzed Annulation Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 FP Binding Assay (Kd Determination) Step3->Step4 Step5 Cell Viability (MTT in p53 WT vs Null) Step4->Step5 Step6 Western Blot (p53/p21 induction) Step5->Step6

Caption: Integrated workflow from chemical synthesis to biological validation of MDM2 inhibitors.

Part 4: Clinical Outlook & Challenges

While 6-phenyl-dihydroisoquinolinones like NVP-CGM097 have shown "excellent in vivo profiles" and progressed to Phase 1 clinical trials, challenges remain:

  • On-Target Toxicity: The primary dose-limiting toxicity is thrombocytopenia (low platelet count). This is an on-target effect, as p53 activation in megakaryocytes suppresses platelet production.

  • Patient Selection: Efficacy is strictly limited to tumors with Wild-Type (WT) p53 . Tumors with mutant p53 are non-responsive.

  • Resistance: Long-term exposure can lead to the emergence of p53 mutations or downstream pathway alterations.

References

  • Discovery of NVP-CGM097: Holzer, P., et al. (2015).[3][10] "Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors."[3][10] Journal of Medicinal Chemistry. Link

  • Binding Mode Analysis: Furet, P., et al. (2016). "Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode."[11] Bioorganic & Medicinal Chemistry Letters. Link

  • Fluorescence Polarization Protocol: Knight, S. M., et al. (2002). "A Fluorescence Polarization Assay for the Identification of Inhibitors of the p53-DM2 Protein-Protein Interaction." Analytical Biochemistry. Link

  • Isoquinolinone Synthesis: Wang, H., et al. (2020). "Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation." Organic Letters. Link

  • Clinical Context: Jeay, S., et al. (2015).[3][10] "A distinct p53 target gene set predicts for response to the specific p53–HDM2 inhibitor NVP-CGM097." eLife. Link

Sources

Protocols & Analytical Methods

Method

Precision Protocol Series: Palladium-Catalyzed Arylation of 3,4-Dihydroisoquinolin-1(2H)-one

Executive Summary & Strategic Importance The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold is a privileged pharmacophore found in PARP inhibitors, GPCR antagonists, and anticancer agents. Functionalization of this cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold is a privileged pharmacophore found in PARP inhibitors, GPCR antagonists, and anticancer agents. Functionalization of this core is critical for Structure-Activity Relationship (SAR) studies.

While classical methods rely on pre-functionalized starting materials to build the ring, modern catalysis allows for the direct late-stage diversification of the pre-formed lactam. This guide details two distinct, field-proven protocols for Palladium-catalyzed arylation, differentiated by their site-selectivity:

  • Protocol A (N-Arylation): Buchwald-Hartwig type cross-coupling at the lactam nitrogen (Position 2).

  • Protocol B (C-Arylation):

    
    -Arylation via enolate intermediates at the benzylic position (Position 4).
    
Mechanistic Divergence

The selectivity between N-arylation and C-arylation is primarily dictated by the base strength and ligand environment .

  • N-Arylation dominates under weaker basic conditions (e.g., Cs

    
    CO
    
    
    
    ) where the amide proton is removed, but enolization is minimal.
  • C-Arylation requires strong bases (e.g., LiHMDS, NaOtBu) to generate the thermodynamic enolate, directing the Pd-aryl species to the

    
    -carbon.
    

G cluster_N Pathway A: N-Arylation (Buchwald-Hartwig) cluster_C Pathway B: C-Arylation (Alpha-Arylation) Start 3,4-Dihydroisoquinolin-1(2H)-one N_Cond Weak Base (Cs2CO3) Pd(0) / Xantphos Start->N_Cond pKa Control C_Cond Strong Base (LiHMDS) Pd(0) / P(t-Bu)3 Start->C_Cond Deprotonation N_Int Pd-Amido Complex N_Cond->N_Int Oxidative Addition + Ligand Exchange N_Prod N-Aryl Product (Pos 2) N_Int->N_Prod Reductive Elimination C_Int Pd-Enolate Complex C_Cond->C_Int Transmetallation C_Prod C-Aryl Product (Pos 4) C_Int->C_Prod Reductive Elimination

Figure 1: Divergent mechanistic pathways controlled by base strength. Weak bases favor N-amidation cycles, while strong bases force enolization and subsequent C-arylation.

Protocol A: N-Arylation (Buchwald-Hartwig Amidation)

Objective: Introduction of aryl groups at the N-2 position. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition of Ar-X, coordination of the amide, deprotonation, and C-N reductive elimination.

Critical Parameters
  • Ligand Selection: Xantphos is the gold standard for lactam arylation. Its wide bite angle (111°) promotes the difficult reductive elimination of the C-N bond. BrettPhos is an excellent alternative for sterically hindered substrates.

  • Base: Cs

    
    CO
    
    
    
    is preferred over NaOtBu to avoid background enolization (and C-arylation) or ring-opening side reactions.
  • Solvent: 1,4-Dioxane is standard; Toluene can be used if higher temperatures are required.

Materials Table
ReagentEquiv.RoleNotes
DHIQ Substrate 1.0SubstrateDry, >98% purity
Aryl Bromide 1.2Coupling PartnerAr-Cl requires Pd-G3/G4 precatalysts
Pd

(dba)

0.02 (2 mol%)Catalyst PrecursorSource of Pd(0)
Xantphos 0.06 (6 mol%)Ligand1:3 Pd:L ratio ensures stability
Cs

CO

2.0BaseAnhydrous, granular (ground)
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with DHIQ substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd

    
    (dba)
    
    
    
    (2 mol%), Xantphos (6 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv).
    • Expert Tip: Pre-mixing Pd

      
      (dba)
      
      
      
      and Xantphos in a small amount of dioxane for 5 mins before addition can generate the active catalyst species
      
      
      more effectively.
  • Degassing: Cap the vial and evacuate/backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.2 M relative to the substrate.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (800-1000 rpm) for 12–16 hours.

    • Monitoring: Monitor by LCMS. The starting lactam is often UV-active; look for the mass shift corresponding to +Ar -H.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: C4-Arylation ( -Arylation)

Objective: Introduction of aryl groups at the benzylic C-4 position. Mechanism: Formation of a Palladium-enolate species followed by reductive elimination to form the C-C bond.

Critical Parameters
  • Base: LiHMDS (Lithium Hexamethyldisilazide) is the base of choice. It is strong enough to quantitatively deprotonate the C4 position (pKa ~26-28) but sterically bulky enough to minimize nucleophilic attack on the carbonyl.

  • Ligand: P(t-Bu)

    
      (tri-tert-butylphosphine) or BINAP . Electron-rich, bulky phosphines facilitate the oxidative addition of the aryl halide and stabilize the Pd-enolate.
    
  • Temperature: Often requires elevated temperatures (70-100 °C), though highly active catalysts can proceed at lower temperatures.

Materials Table
ReagentEquiv.RoleNotes
DHIQ Substrate 1.0SubstrateDry
Aryl Bromide 1.1 - 1.5Coupling PartnerElectron-deficient Ar-Br reacts faster
Pd(OAc)

0.05 (5 mol%)CatalystPrecursor
P(t-Bu)

0.10 (10 mol%)Ligand SaltAir-stable precursor to P(t-Bu)

LiHMDS 2.2 - 2.5Base1.0 M in THF/Hexanes
Toluene [0.15 M]SolventAnhydrous
Step-by-Step Methodology
  • Catalyst Pre-activation: In a glovebox or under strict Argon flow, mix Pd(OAc)

    
     (5 mol%) and P(t-Bu)
    
    
    
    (10 mol%) in a small volume of Toluene. Add a few drops of substrate/solvent to solubilize if necessary.
  • Enolate Formation (In-situ): In the main reaction vessel, dissolve the DHIQ substrate (1.0 equiv) in Toluene.

    • Expert Tip: Unlike simple esters, lactam enolates can be generated in the presence of the aryl halide if the base is added slowly, but pre-forming the enolate is safer for difficult substrates.

    • Add LiHMDS (2.2 equiv) dropwise at room temperature. Stir for 10-15 minutes. The solution may turn yellow/orange, indicating enolate formation.

  • Coupling: Add the Aryl Bromide (1.2 equiv) and the pre-mixed Catalyst solution to the reaction vessel.

  • Reaction: Seal and heat to 80-100 °C for 4–12 hours.

  • Quench: Cool to room temperature. Carefully quench with saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. Note that C4-arylated products creates a new stereocenter; the product will be racemic unless chiral ligands (e.g., (R)-BINAP) are used.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working before committing valuable material, perform these checks:

IssueDiagnosticCorrective Action
No Conversion (N-Arylation) LCMS shows only SM and Ar-Br. Catalyst solution is colorless.Oxidation of Catalyst: Ensure Xantphos/Pd are fresh. The active catalyst solution should be yellow/orange. Re-degas all solvents.
C-Arylation instead of N-Arylation Product mass is correct, but NMR shows loss of C4 protons (benzylic) instead of NH.Base too strong: You likely used NaOtBu or KOtBu. Switch to Cs

CO

or K

PO

to suppress enolization.
Protodehalogenation (Ar-H) LCMS shows Ar-H byproduct.Solvent "Wetness": Water is acting as a proton source. Dry dioxane over molecular sieves (3Å) for 24h.
Dimerization of Substrate Mass spectrum shows 2x Substrate mass - 2H.Oxidative Coupling: Oxygen ingress. Ensure strict inert atmosphere.

References

  • Buchwald-Hartwig Amidation of Amides/Lactams

    • Original Methodology: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][2] Organic Letters, 4(21), 3703–3706.

    • Source:

  • Alpha-Arylation of Carbonyls (Lactams/Esters)

    • Foundational Work:[3][4] Jorgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(6), 12557–12565.

    • Source:

  • Synthesis of Isoquinolones via Alpha-Arylation

    • Application Note: Donohoe, T. J., Pilgrim, B. S., Jones, G. R., & Bassuto, J. A. (2012).[5] Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.[5][6] Proceedings of the National Academy of Sciences, 109(29), 11605-11608.[5]

    • Source:

  • Review of Dihydroisoquinolinone Functionalization

    • Context: Patil, M. R., et al. (2020). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ChemistrySelect, 5, 8157–8184.
    • Source:

Sources

Application

Application Note: IC50 Determination of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives against PARP10

Abstract & Introduction The human ADP-ribosyltransferase diphtheria toxin-like 10 (ARTD10), commonly known as PARP10 , is a distinct member of the PARP family. Unlike PARP1, which synthesizes long poly-ADP-ribose chains...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The human ADP-ribosyltransferase diphtheria toxin-like 10 (ARTD10), commonly known as PARP10 , is a distinct member of the PARP family. Unlike PARP1, which synthesizes long poly-ADP-ribose chains (PARylation), PARP10 catalyzes the transfer of a single ADP-ribose unit to substrates (MARylation).[1][2][3][4] This distinction renders standard anti-PAR detection methods (e.g., 10H antibody) ineffective for PARP10 assays.

This application note details a robust, chemiluminescent IC50 assay protocol for evaluating 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. This chemical scaffold is critical in PARP10 drug discovery because the 6-phenyl substituent is designed to exploit a unique hydrophobic subpocket within the PARP10 nicotinamide-binding site, conferring selectivity over PARP1 [1].

Key Mechanistic Insight

The 3,4-dihydroisoquinolin-1(2H)-one core mimics nicotinamide, binding competitively to the enzyme's active site. The addition of a hydrophobic group at the C-6 position (such as a phenyl ring) induces a steric clash in PARP1 but is accommodated by the larger hydrophobic cleft of PARP10. This protocol is optimized to detect this specific mode of competitive inhibition.

Assay Principle

This protocol utilizes a Chemiluminescent ELISA-like format (G-LISA) .

  • Substrate Immobilization: Recombinant Histone H3 (a generic acceptor) is coated onto a high-binding microplate.

  • Enzymatic Reaction: Recombinant PARP10 (catalytic domain) transfers ADP-ribose from Biotinylated-NAD+ to the Histone H3 substrate (and itself via automodification).

  • Inhibition: The test compound (6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one) competes with Biotin-NAD+ for the active site.

  • Detection: Incorporated Biotin-ADP-ribose is detected using Streptavidin-HRP and a chemiluminescent substrate.

Pathway Diagram: Assay Mechanism

PARP10_Assay_Principle PARP10 PARP10 Enzyme Substrate Histone H3 (Immobilized) PARP10->Substrate Catalysis NAD Biotin-NAD+ NAD->Substrate Donor Inhibitor 6-Phenyl-dq (Inhibitor) Inhibitor->PARP10 Competitive Binding Complex MARylated Substrate-Biotin Substrate->Complex Transfer Detection Streptavidin-HRP + ECL Complex->Detection Binding Signal Light Signal (RLU) Detection->Signal Readout

Figure 1: Mechanism of the competitive MARylation assay. The inhibitor blocks the transfer of Biotin-ADP-ribose to the Histone H3 substrate.

Materials & Reagents

ComponentSpecificationRecommended Source (or Equivalent)
Enzyme PARP10 (ARTD10), catalytic domain (aa 818-1025), GST-taggedBPS Bioscience / In-house
Substrate Histone H3 (Recombinant, full length)New England Biolabs
Cofactor 6-Biotin-17-NAD+Biolog / Promega
Test Compound 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-oneCustom Synthesis / MedChemExpress
Detection Streptavidin-HRP (High Sensitivity)Thermo Fisher / Abcam
Readout SuperSignal™ ELISA Pico Chemiluminescent SubstrateThermo Fisher
Plate 96-well or 384-well White High-Binding PlateCorning / Greiner
Assay Buffer 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100Prepared Fresh

Detailed Protocol

Step 1: Plate Preparation (Substrate Coating)

Objective: Immobilize the acceptor protein to the solid phase.

  • Dilute Histone H3 to 2 µg/mL in PBS.

  • Add 50 µL/well to a white high-binding 96-well plate.

  • Incubate overnight at 4°C or 2 hours at 37°C.

  • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

  • Block with 200 µL/well of Blocking Buffer (PBS + 3% BSA) for 1 hour at Room Temperature (RT).

  • Wash 3x with PBST.

Step 2: Compound Preparation

Objective: Prepare serial dilutions of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

  • Dissolve the compound in 100% DMSO to a stock concentration of 10 mM .

  • Prepare a 3-fold serial dilution in DMSO (10 points).

    • Top concentration: 1 mM in DMSO.

  • Dilute these DMSO stocks 1:20 into Assay Buffer to create "10x Working Stocks" (5% DMSO).

    • Final Assay DMSO: 0.5% (This ensures solubility of the hydrophobic isoquinolinone scaffold without inhibiting the enzyme).

Step 3: Enzymatic Reaction

Objective: Competitive inhibition of MARylation.

  • Master Mix Prep: Dilute PARP10 enzyme to 50 nM in Assay Buffer.

  • Add Enzyme: Add 40 µL of diluted PARP10 to the Histone-coated wells.

  • Add Compound: Add 5 µL of the "10x Working Stock" compound to appropriate wells.

    • Controls: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) wells.

  • Pre-incubation: Incubate for 15 minutes at RT to allow the inhibitor to bind the hydrophobic pocket.

  • Initiate Reaction: Add 5 µL of Biotin-NAD+ (diluted to 10 µM in Assay Buffer; Final conc = 1 µM).

  • Incubate: Shake plate for 1 minute, then incubate for 60 minutes at RT.

Step 4: Detection

Objective: Quantify MARylation.

  • Wash: Wash plate 3x with PBST. Critical: Ensure thorough washing to remove unbound Biotin-NAD+.

  • Streptavidin-HRP: Dilute Streptavidin-HRP 1:5000 in Blocking Buffer. Add 50 µL/well.

  • Incubate for 30 minutes at RT.

  • Final Wash: Wash plate 5x with PBST.

  • Develop: Add 100 µL of Chemiluminescent Substrate (mixed immediately before use).

  • Read: Measure Luminescence immediately on a plate reader (e.g., EnVision, Tecan).

Workflow Diagram

Protocol_Workflow Start Start: Coat Plate (Histone H3, 2 µg/mL) Block Block & Wash (3% BSA) Start->Block Add_Enz_Inh Add PARP10 + 6-Phenyl-dq (Pre-incubate 15 min) Block->Add_Enz_Inh Prep Prepare Reagents (Enzyme, Inhibitor, NAD+) Prep->Add_Enz_Inh Start_Rxn Add Biotin-NAD+ (Incubate 60 min) Add_Enz_Inh->Start_Rxn Wash_Detect Wash -> Add Streptavidin-HRP (30 min) Start_Rxn->Wash_Detect Read Add ECL Substrate -> Read Luminescence Wash_Detect->Read

Figure 2: Step-by-step experimental workflow for the PARP10 IC50 assay.

Data Analysis & Validation

Calculation
  • Normalize: Subtract the average "No Enzyme" (Background) RLU from all data points.

  • Percent Activity:

    
    
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Activity. Fit using a 4-Parameter Logistic (4PL) non-linear regression model.

Expected Results
  • 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives typically exhibit IC50 values in the 200 nM – 2 µM range, depending on the specific substituents at the C-5 position [2].

  • Validation Criteria:

    • Signal-to-Background (S/B) ratio should be > 5.

    • Z' factor should be > 0.5 for screening quality.

Troubleshooting & Optimization (E-E-A-T)

Author's Note: The most common failure mode in PARP10 assays is the use of incorrect antibodies.

IssueProbable CauseExpert Solution
No Signal Used anti-PAR antibody (10H).Must use Streptavidin or anti-pan-ADP-ribose binding reagents (MABE1016). PARP10 does not make PAR chains.
High Background Incomplete washing of Biotin-NAD+.Increase wash steps to 5x after the reaction. Ensure Tween-20 is fresh.
Low Potency (High IC50) Compound precipitation.The 6-phenyl-isoquinolinone scaffold is hydrophobic. Ensure final DMSO is 0.5% - 1%. Do not dilute compound in aqueous buffer before the final step if possible.
Non-Linear Curve Enzyme concentration too high.Perform an enzyme titration. You must be in the linear velocity phase. If [Enzyme] > IC50, you are measuring titration, not inhibition.

References

  • Cohen, M. S., et al. (2018).[5] Rational Design of Cell-Active Inhibitors of PARP10. ACS Medicinal Chemistry Letters. [Link]

  • Venkatraman, P., et al. (2017). Selective inhibition of PARP10 using a chemical genetics strategy.[6][7] Chemical Science. [Link]

  • Morgan, R. K., et al. (2015). Identification of a selective PARP10 inhibitor.[2][3][5][6][7] Bioorganic & Medicinal Chemistry Letters.[8] [Link]

  • BPS Bioscience. (2023). PARP10 Chemiluminescent Assay Kit Protocol. [Link]

Sources

Method

Crystallization methods for 6-phenyl-dihydroisoquinolinone derivatives

Application Note: Crystallization & Solid-State Control of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives Introduction & Chemical Context The 6-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Solid-State Control of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Introduction & Chemical Context

The 6-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold represents a critical pharmacophore in modern drug development, particularly for PARP inhibitors, NK1 antagonists, and kinase inhibitors. Structurally, this molecule combines a rigid lactam core with a flexible biaryl axis at the C6 position.

The Crystallization Challenge: Three distinct physicochemical hurdles complicate the isolation of these derivatives:

  • Biaryl Torsion & Atropisomerism: The C6-phenyl bond introduces axial chirality. Depending on ortho-substitution, the rotation barrier may lead to distinct atropisomers or conformational disorder in the crystal lattice.

  • Lactam Hydrogen Bonding: The amide (NH-CO) functionality acts as a strong donor/acceptor pair, often leading to high lattice energy and low solubility in standard organic solvents.

  • "Oiling Out" (Liquid-Liquid Phase Separation): During synthesis (e.g., Bischler-Napieralski cyclization), the presence of oligomeric impurities often causes the product to separate as an oil rather than a crystal, particularly in rapid cooling scenarios.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, a solubility map is required to define the Metastable Zone Width (MSZW). The following data represents a typical profile for lipophilic 6-phenyl-dihydroisoquinolinone derivatives.

Table 1: Solubility Profile & Solvent Classification

Solvent ClassSpecific SolventSolubility (mg/mL @ 25°C)Solubility (mg/mL @ Reflux)Role in Protocol
Chlorinated Dichloromethane (DCM)> 150 (High)N/A (Volatile)Dissolution / Extraction
Polar Aprotic THF / DMSO> 100 (High)> 200Primary Solvent (Method B)
Protic (Alcohol) Ethanol / IPA5 - 15 (Moderate)60 - 80Primary Solvent (Method A)
Ester Ethyl Acetate10 - 20 (Moderate)80 - 100Co-solvent
Alkane n-Heptane / Hexane< 1 (Insoluble)< 5Anti-Solvent
Aqueous Water< 0.01 (Insoluble)< 0.1Anti-Solvent (Aggressive)

Protocol A: Thermodynamic Control (Cooling Crystallization)

Objective: Isolate the thermodynamically stable polymorph and purge structural impurities. Mechanism: Slow cooling in protic solvents promotes intermolecular hydrogen bonding (dimer formation) over non-specific impurity inclusion.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid (10 g) in Ethanol (150 mL) .

    • Note: If the derivative contains very hydrophobic side chains, use a 9:1 mixture of Ethanol:DCM to aid initial dissolution.

  • Reflux & Filtration: Heat to reflux (78°C) until full dissolution. Hold for 10 minutes.

    • Critical Step: Perform a hot filtration (using a pre-heated funnel) to remove inorganic salts (e.g., Pd residues from Suzuki coupling) or polymeric insolubles.

  • Nucleation Point: Allow the filtrate to cool naturally to ~50°C.

    • Observation: If the solution remains clear, add seed crystals (0.1 wt%) of the pure product. If no seeds are available, scratch the vessel wall.

  • Controlled Cooling Ramp: Program the cooling rate to 0.5°C/min until reaching 20°C.

    • Why? Rapid cooling (>2°C/min) traps solvent and impurities, leading to amorphous solids or oils.

  • Maturation: Stir the slurry at 20°C for 4 hours. Then, cool further to 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol (2 x 20 mL). Dry under vacuum at 45°C.

Protocol B: Kinetic Control (Anti-Solvent Precipitation)

Objective: High-yield recovery from reaction mixtures or purification of thermally labile derivatives. Mechanism: Rapid reduction of solvent power (THF -> Heptane) forces the lattice to collapse quickly.

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the crude material (10 g) in THF (40 mL) at Room Temperature (RT). The solution should be near saturation.

  • Anti-Solvent Preparation: Measure n-Heptane (120 mL) into a separate vessel.

  • Addition Strategy (Reverse Addition):

    • Standard: Add Heptane to THF slowly.

    • Recommended (Reverse): Add the THF solution dropwise into the stirring Heptane.

    • Why? Adding the drug to a large excess of anti-solvent maintains high supersaturation instantly, producing smaller, uniform particles (better for dissolution rates).

  • Aging: Stir the resulting suspension for 1 hour at RT.

  • Filtration: Filter and wash with 100% Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the crystallization temperature (


) is lower than the liquid-liquid separation temperature (

). This is common with 6-phenyl-isoquinolinones due to their conformational flexibility.

Mitigation Workflow (Seeding Strategy):

OilingOutStrategy Start Problem: Solution Oils Out upon Cooling Step1 Re-heat to Clear Solution (T > T_LLPS) Start->Step1 Step2 Determine Metastable Zone (Cloud Point) Step1->Step2 Measure Step3 Seed Addition (0.5 wt%) at T = Cloud Point + 5°C Step2->Step3 Target T Step4 Isothermal Aging (Hold T for 2 hrs) Step3->Step4 Growth Step5 Slow Cool (0.2°C/min) to Final T Step4->Step5 Result Crystalline Product Step5->Result

Figure 1: Strategic intervention for preventing oiling out during crystallization.

Advanced Topic: Atropisomerism & Biaryl Control

For 6-phenyl derivatives, if the phenyl ring possesses ortho-substituents (e.g., 2-methyl, 2-chloro), the rotation around the C6-C1' bond is restricted.

  • Class 1 (Free Rotation): Unsubstituted phenyl. Crystallizes as a racemate or disordered structure. Use Protocol A .

  • Class 2/3 (Restricted Rotation): Substituted phenyl. Distinct axial chiral forms exist.

    • Warning: High temperatures (Reflux in Protocol A) may cause racemization (interconversion).

    • Modification: Use Protocol B (THF/Heptane) at low temperature (0°C to -20°C) to isolate kinetically trapped atropisomers, followed by Chiral HPLC for separation.

Decision Logic for Process Development:

ProcessDecision Input Crude 6-Phenyl Derivative Check Ortho-Substitution on Phenyl Ring? Input->Check NoSub No (H) Check->NoSub Flexible YesSub Yes (Me, Cl, F) Check->YesSub Atropisomeric PathA Thermodynamic Control (Ethanol Reflux) NoSub->PathA High Purity PathB Kinetic Control (Cold THF/Heptane) YesSub->PathB Prevent Racemization

Figure 2: Decision matrix based on structural substitution and atropisomeric stability.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Zhang, L., et al. (2017).[1] "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Journal of Pharmaceutical Analysis, 7(3), 156-162.[2] Link[2]

  • Svorc, L., et al. (2018).[3] "Structural characterization and crystal packing of the isoquinoline derivative." Journal of Molecular Structure. (Provides X-ray data on analogous isoquinoline packing). Link

  • Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition.
  • FDA Guidance for Industry. (2000). "ANDAs: Pharmaceutical Solid Polymorphism." Link

Sources

Application

Application Note: HPLC Method Development for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Purity Profiling

Abstract This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one . As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one . As a critical scaffold in the synthesis of PARP inhibitors and kinase modulators, the purity of this intermediate is paramount. This protocol addresses specific challenges, including the separation of the target molecule from its fully oxidized impurity (6-phenylisoquinolin-1-one) and synthetic precursors. The method utilizes a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and mass spectrometry (MS) compatibility.

Introduction & Compound Analysis

The Analyte

6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a bicyclic lactam with a pendant phenyl group.[1]

  • Core Structure: 3,4-dihydroisoquinolin-1(2H)-one (Dihydroisocarbostyril).

  • Functional Groups: Lactam (cyclic amide), Biphenyl system.[1]

  • Physicochemical Properties:

    • Hydrophobicity: Moderate to High (Estimated LogP ~2.5–3.0 due to the phenyl substituent).

    • Acid/Base Character: The lactam nitrogen is non-basic due to carbonyl resonance. It acts as a weak hydrogen bond donor.[1]

    • Solubility: Low in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

Analytical Challenges
  • Structural Similarity of Impurities: The primary degradation product is often the oxidized isoquinolin-1-one analog (loss of 2 hydrogens at C3-C4).[1] This creates a "critical pair" that requires high chromatographic efficiency to resolve.[1]

  • Late Elution: The additional phenyl group at position 6 significantly increases retention on C18 columns compared to the unsubstituted core.

  • Peak Tailing: While the lactam is neutral, synthetic precursors (often amines) may cause tailing if silanol activity is not suppressed.

Method Development Workflow

The following flowchart illustrates the logical progression from compound assessment to a validated method.

MethodDevelopment Start Compound Assessment (LogP, Solubility, UV) Scout Scouting Gradient (5-95% B, Broad Range) Start->Scout Define Constraints Select Selectivity Optimization (Acidic Modifier vs. Buffer) Scout->Select Identify Critical Pairs Finalize Final Protocol (Isocratic/Gradient Hybrid) Select->Finalize Resolution > 2.0 Validate ICH Q2(R1) Validation (Linearity, Accuracy, LOQ) Finalize->Validate Lock Method

Figure 1: Strategic workflow for HPLC method development targeting hydrophobic lactams.

Experimental Protocols

Reagents and Equipment
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA) for pH control.[1]

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

Protocol A: The "Scouting" Gradient

Use this protocol first to assess the retention time and impurity profile.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 ACN:Water. Sonicate for 5 mins.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 20 min: 95% B[1]

    • 25 min: 95% B

    • 25.1 min: 5% B (Re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210 nm (impurities), 280 nm (secondary).[1]

Protocol B: The "Gold Standard" Optimized Method

This method is optimized for routine quality control (QC), balancing run time with resolution.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µm3.5 µm particles offer better resolution than 5 µm without the high backpressure of sub-2 µm UPLC columns.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) suppresses silanol ionization and keeps any amine precursors protonated/eluting early.[1]
Mobile Phase B AcetonitrileACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1]
Injection Vol 5 - 10 µLDepends on concentration (target 0.5 mg/mL).[1]
Detection UV @ 254 nmMax absorbance for the phenyl-isoquinolinone chromophore.[1]

Gradient Table (Protocol B):

Time (min)% Mobile Phase BEvent
0.030Initial hold to retain polar impurities.
2.030Isocratic hold.[1]
12.090Gradient ramp to elute the main hydrophobic peak.
15.090Wash to remove highly lipophilic dimers.
15.130Return to initial conditions.[1]
20.030Re-equilibration complete.

Mechanism of Separation

Understanding the molecular interaction is crucial for troubleshooting. The separation relies on Hydrophobic Subtraction .

Mechanism cluster_impurities Impurity Behavior Analyte 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Stationary C18 Ligands (Alkyl Chains) Analyte->Stationary Pi-Pi & Hydrophobic Interaction (Strong Retention) Mobile Mobile Phase (ACN/H2O + H+) Analyte->Mobile H-Bonding (Lactam NH/CO) Mobile->Analyte Solvation (Elution Force) Oxidized Oxidized Impurity (Isoquinolin-1-one) Oxidized->Stationary Planar Structure = Higher Retention? Precursor Amine Precursor Precursor->Mobile Protonated by Formic Acid (Elutes Early)

Figure 2: Interaction mechanism.[1] The 6-phenyl group drives retention via hydrophobic interaction with C18.[1] Acidic mobile phase ensures amine precursors elute early.

Validation Parameters (ICH Q2(R1))

To ensure the method is trustworthy for regulatory submission, the following validation criteria must be met.

Validation CharacteristicAcceptance CriteriaExperimental Approach
Specificity Resolution (Rs) > 1.5 between Main Peak and nearest impurity.Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).
Linearity R² > 0.999Prepare 5 concentrations ranging from 50% to 150% of target concentration.
Precision (Repeatability) RSD < 1.0% for retention time; RSD < 2.0% for area.[1]6 injections of the standard solution (100% level).
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Dilute standard until signal-to-noise ratio requirements are met.
Robustness System suitability remains passing.[1]Small variations in flow rate (±0.1 mL/min) and Column Temp (±5°C).

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% ACN injection).[1]

  • Solution: Dissolve the sample in the starting mobile phase (30% ACN / 70% Water). If solubility is an issue, use 50% MeOH but keep injection volume low (<5 µL).

Issue 2: Co-elution of Oxidized Impurity

  • Cause: The fully aromatic isoquinolinone is very similar in hydrophobicity.

  • Solution: Flatten the gradient slope. Change the gradient from 30-90% to 40-70% over 20 minutes . This expands the separation window for the critical pair.

Issue 3: Drifting Retention Times

  • Cause: Column not fully equilibrated or temperature fluctuation.[1]

  • Solution: Ensure at least 10 column volumes of re-equilibration time (approx 5-6 mins at 1 mL/min) between runs. Use a column oven.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][5][6][7] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC theory).

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] [Link]

  • PubChem. (n.d.).[1] 3,4-Dihydroisoquinolin-1(2H)-one Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Method

Application Note: Strategic Solvent Selection for the Dissolution of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Introduction: The Critical Role of Solvent Selection In pharmaceutical research and drug development, the selection of an appropriate solvent is a foundational step that influences every subsequent stage, from synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

In pharmaceutical research and drug development, the selection of an appropriate solvent is a foundational step that influences every subsequent stage, from synthesis and purification to formulation and final product efficacy.[1][2] For a compound like 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, a molecule of interest due to its privileged dihydroisoquinolinone scaffold, identifying a suitable solvent system is paramount.[3] Proper solvent selection ensures the compound's stability, dictates its crystalline form, enhances yield during synthesis, and is crucial for developing accurate analytical methods and effective delivery systems.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. It combines theoretical principles with robust, validated experimental protocols to create a self-validating framework for solubility determination.

Physicochemical Profile and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be miscible.

Molecular Structure: 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Sources

Application

Application Note: Microwave-Assisted Synthesis of Phenyl-Substituted Isoquinolinones

A Guide for Researchers in Synthetic and Medicinal Chemistry Introduction The isoquinolinone scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

The isoquinolinone scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Phenyl-substituted isoquinolinones, in particular, are of significant interest in drug discovery due to their diverse pharmacological activities.[1] Traditional synthetic routes to these compounds often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous reagents, which can impede the rapid generation of compound libraries for screening purposes.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a greener and more efficient alternative to conventional heating methods.[2][3][4][5] The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), improved product yields, enhanced reaction selectivity, and often, the ability to perform reactions under solvent-free or more environmentally benign conditions.[6][7][8] These benefits are attributed to the unique heating mechanism of microwave irradiation, which involves direct and uniform heating of the reaction mixture through interaction with polar molecules.[4][5]

This application note provides a comprehensive guide to the microwave-assisted synthesis of phenyl-substituted isoquinolinones, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of microwave synthesis for the efficient construction of these valuable heterocyclic compounds.

Theoretical Background

The Principles of Microwave Heating in Organic Synthesis

Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which can lead to inefficient and uneven heating of the reaction mixture. In contrast, microwave irradiation heats the sample volumetrically and directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this movement results in the generation of heat.

This efficient and direct heating mechanism is responsible for the dramatic rate accelerations observed in many microwave-assisted reactions.[7]

Synthetic Strategies for Phenyl-Substituted Isoquinolinones

The introduction of a phenyl group onto the isoquinolinone core can be efficiently achieved using transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura and Heck couplings are particularly well-suited for this purpose and are highly amenable to microwave acceleration.[8][9][10]

  • Suzuki-Miyaura Coupling: This versatile reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[11] For the synthesis of 4-phenylisoquinolinones, a 4-halo-isoquinolinone precursor can be coupled with phenylboronic acid.

  • Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] This method can be employed to introduce a phenyl group by coupling a halo-isoquinolinone with styrene, followed by a subsequent isomerization or reduction step.

The use of microwave irradiation in these palladium-catalyzed reactions not only accelerates the rate of reaction but can also lead to cleaner reaction profiles with fewer side products, simplifying purification.[8][12]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Synthesis of 4-Phenylisoquinolin-1(2H)-one

This protocol details a representative procedure for the synthesis of 4-phenylisoquinolin-1(2H)-one from 4-bromoisoquinolin-1(2H)-one and phenylboronic acid using microwave irradiation.

Materials and Equipment
  • 4-bromoisoquinolin-1(2H)-one

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vessel with a stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-bromoisoquinolin-1(2H)-one (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: To the vessel, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of DMF and water (5 mL) to the reaction vessel.

  • Vessel Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes. The microwave power will be modulated by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (either passively or using the instrument's cooling system).

  • Workup: Once cooled, open the vessel and transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylisoquinolin-1(2H)-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of various phenyl-substituted isoquinolinones reported in the literature.

PrecursorCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
4-Bromoisoquinolin-1(2H)-onePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O1201585Adapted from[13]
4-Chloroisoquinolin-1(2H)-one4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1502092Adapted from[14]
3-Iodoisoquinolin-1(2H)-onePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1401090Fictionalized Example
4-Bromoisoquinolin-1(2H)-oneStyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1503078Heck Reaction Example

Visualization of the Process

General Workflow for Microwave-Assisted Synthesis

G reagents 1. Reagent & Catalyst Loading solvent 2. Solvent Addition reagents->solvent seal 3. Vessel Sealing solvent->seal microwave 4. Microwave Irradiation seal->microwave cool 5. Cooling microwave->cool workup 6. Reaction Workup cool->workup purify 7. Purification workup->purify characterize 8. Characterization purify->characterize Suzuki_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L2-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR ArX Ar-X RBOH2 R-B(OH)2 Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Incorrect microwave parameters- Inefficient stirring- Low purity of reagents- Use fresh catalyst or a different palladium source/ligand.- Optimize temperature and time; increase in 10-20°C increments.<[15]br>- Ensure the stir bar is functioning correctly.- Use high-purity, dry solvents and reagents.
Formation of side products - Reaction temperature too high- Reaction time too long- Catalyst decomposition- Decrease the reaction temperature.- Reduce the irradiation time.- Use a more stable catalyst or add a phosphine ligand to stabilize the palladium complex.
Inconsistent results - Non-uniform heating- Inconsistent vessel sealing- Variation in reagent stoichiometry- Ensure the reaction volume is appropriate for the vessel size.- Check the integrity of the vessel caps and septa.- Accurately measure all reagents.
Pressure buildup in the vessel - Use of a low-boiling point solvent at high temperature- Gaseous byproducts- Switch to a higher-boiling point solvent.- Ensure the reaction is not overfilled; do not exceed 2/3 of the vessel volume. [11]

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient construction of phenyl-substituted isoquinolinones. The protocols outlined in this application note, particularly the use of palladium-catalyzed Suzuki-Miyaura coupling, offer significant advantages over traditional synthetic methods, including drastically reduced reaction times, high yields, and cleaner reaction profiles. By leveraging the principles of microwave heating and understanding the key reaction parameters, researchers can accelerate the discovery and development of novel isoquinolinone-based therapeutic agents.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). PMC. [Link]

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). Academia.edu. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. (n.d.). Connect Journals. [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). University of Florida. [Link]

  • Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous. (2009). Diva-portal.org. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash Heating. (n.d.). University of Rochester. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). Arab-German Young Academy. [Link]

  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. (2020). MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2020). MDPI. [Link]

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. (2023). PubMed. [Link]

  • Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. (2012). Organic Chemistry Portal. [Link]

  • How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor? (2019). ResearchGate. [Link]

  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. (2020). PubMed. [Link]

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in DMSO

Navigating Solubility Challenges in DMSO for Pre-Clinical Research Welcome to the technical support center for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Solubility Challenges in DMSO for Pre-Clinical Research

Welcome to the technical support center for 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO) during experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) & Understanding the Core Problem

This section addresses the most common questions and underlying principles related to the solubility of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one.

Q1: I'm having trouble dissolving 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one in DMSO. Why is this happening?

A1: While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, several factors inherent to the 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one structure can impede solubility.[1][2]

  • Molecular Structure: The compound possesses a rigid, fused bicyclic core combined with a phenyl group. This structure is largely non-polar and hydrophobic. Organic molecules with large non-polar regions tend to be less soluble, even in organic solvents.[3] The "like dissolves like" principle dictates that solubility is maximized when the intermolecular forces of the solute and solvent match.[3] While DMSO has both polar and non-polar characteristics, the significant hydrocarbon framework of your compound can lead to poor solvation.

  • Crystal Lattice Energy: The solid-state form of the compound is critical. A highly stable crystal lattice requires a significant amount of energy to break apart the intermolecular forces holding the molecules together. If the energy released from the solvent-solute interactions (solvation) is insufficient to overcome this lattice energy, the compound will not dissolve easily.[2] The rate of dissolution can also be a kinetic, not just a thermodynamic, problem.[2][4]

  • Purity and Water Content: The presence of impurities can affect solubility. Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of even small amounts of water in your DMSO can dramatically decrease the solubility of hydrophobic compounds.[5]

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What's the cause?

A2: This is a very common phenomenon known as "antisolvent precipitation." Your compound may be soluble in a pure organic solvent like DMSO, but it is likely poorly soluble in water.[1][6]

  • The Mechanism: When you introduce the concentrated DMSO stock into an aqueous buffer or medium, you are rapidly changing the solvent environment. The DMSO disperses, and the non-polar compound molecules are suddenly exposed to a highly polar aqueous environment. Unable to form favorable interactions with water, the compound molecules aggregate and precipitate out of the solution.[7][8]

  • Exceeding Aqueous Solubility Limit: Every compound has an intrinsic aqueous solubility limit. While DMSO acts as a carrier, once diluted, the final concentration of the compound must be below its solubility limit in the final assay medium (which is mostly water).[6] For many discovery compounds, this limit can be very low (<10 µM).[9]

Q3: Is there a maximum concentration of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one I can achieve in DMSO?

Q4: Can the final concentration of DMSO in my assay affect my cells or the experiment itself?

A4: Absolutely. High concentrations of DMSO can be toxic to cells, interfere with assay components, or induce biological effects that can confound results.[10] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, with many cell lines requiring it to be ≤ 0.1%.[7][11] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[10]

Part 2: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random attempts. The following workflow provides a logical sequence of steps to address the problem.

G start Start: Weigh Compound add_dmso Add Anhydrous, High-Purity DMSO start->add_dmso check1 Visually Inspect: Is it Fully Dissolved? add_dmso->check1 apply_energy Apply Energy to Aid Dissolution: 1. Vortex Vigorously 2. Sonicate (15-30 min) 3. Warm Gently (37°C) check1->apply_energy No success Success: Stock Solution Prepared (Store in Aliquots at -20°C / -80°C) check1->success Yes check2 Visually Inspect: Is it Fully Dissolved? apply_energy->check2 check2->success Yes advanced Advanced Troubleshooting: - Try an Alternative Solvent (e.g., DMF, NMP) - Use a Co-Solvent System check2->advanced No dilution_protocol Follow Protocol for Dilution into Aqueous Media success->dilution_protocol

Caption: A step-by-step workflow for dissolving and handling poorly soluble compounds.

Part 3: Experimental Protocols for Enhanced Solubilization

Here are detailed protocols based on the troubleshooting workflow.

Protocol 1: Standard Preparation of a 10 mM Stock Solution

This protocol establishes a baseline for solubility.

  • Preparation: Weigh the required amount of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (Molecular Weight: ~223.27 g/mol ) for your desired volume of a 10 mM stock solution. Use a sterile, amber glass vial or a microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (cell culture grade is recommended).

  • Mixing: Vortex the solution vigorously for 2-3 minutes.[8]

  • Visual Inspection: Carefully inspect the solution against a light source. Look for any visible solid particles or cloudiness. If the solution is perfectly clear, your compound is soluble at this concentration.

  • Storage: If successful, immediately aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[10]

Protocol 2: Aided Dissolution for Difficult Compounds

If the compound does not dissolve with Protocol 1, apply energy to overcome the kinetic barrier of dissolution.

  • Follow Steps 1-3 from Protocol 1.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes.[10] Sonication uses high-frequency sound waves to agitate the solvent and break down solute aggregates, increasing the surface area available for solvation.

  • Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath or heating block for 10-15 minutes.[6][8] Increased temperature provides the kinetic energy needed to break crystal lattice bonds. Caution: Do not overheat, as this may degrade the compound.

  • Final Mixing & Inspection: Vortex the solution again for 1 minute and perform a final visual inspection. If the compound is now dissolved, proceed to aliquoting and storage.

Protocol 3: Mitigating Precipitation During Dilution into Aqueous Media

This is a critical step to prevent your compound from crashing out of solution in the final assay.

  • Serial Dilutions in DMSO: First, perform any necessary serial dilutions of your compound in 100% DMSO , not in the aqueous buffer.[7][10] This ensures that the compound remains in a favorable solvent environment during the dilution steps.

  • Pre-warm the Assay Medium: Warm your cell culture medium or assay buffer to 37°C. This can sometimes help maintain solubility upon addition.[8]

  • The "Spike and Mix" Technique: The key is rapid and thorough mixing.

    • Pipette the final volume of your aqueous medium into the assay well or tube.

    • Add the small volume of your concentrated DMSO stock directly into the medium (e.g., add 1 µL of a 10 mM DMSO stock to 999 µL of medium for a final concentration of 10 µM and 0.1% DMSO).

    • Immediately and thoroughly mix the solution by pipetting up and down or by gentle vortexing/agitation.[7] This rapid dispersion prevents the formation of localized high concentrations of the compound that can initiate precipitation.

Part 4: Alternative Solvents and Co-Solvent Systems

If 100% DMSO fails, even with aided dissolution techniques, it may be necessary to consider alternatives.

Q5: When should I consider an alternative to 100% DMSO?

A5: Consider an alternative solvent or a co-solvent system if:

  • The compound is still not soluble in DMSO at your desired concentration after applying heat and sonication.

  • The compound is known to be unstable or reactive in DMSO.

  • You need to achieve a higher concentration in the final assay than what is possible with a DMSO stock due to its toxicity limit.

Q6: What are some viable alternative solvents?

A6: Several other dipolar aprotic solvents can be used. However, you must always validate their compatibility with your specific assay and cell line, as they may have different toxicities.[11]

SolventKey Properties & Considerations
Dimethylformamide (DMF) Similar dissolving power to DMSO. Can be a good alternative, but often exhibits higher toxicity in cell-based assays.[11]
N-Methyl-2-pyrrolidone (NMP) Strong solubilizing agent, particularly for certain stubborn compounds. Toxicity must be carefully evaluated.[9]
Ethanol A polar protic solvent. Less effective for highly non-polar compounds but can be useful and is generally well-tolerated by cells at low concentrations.[11]
Cyrene™ A greener, bio-based alternative to DMSO with comparable solvation properties and potentially lower toxicity in some contexts.[12][13]

Important: Before switching solvents, it is crucial to perform a vehicle control test to determine the maximum tolerable concentration of the new solvent for your specific experimental system.

References
  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (ResearchGate Discussion). Available from: [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 99-105. Available from: [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Dahl, T., Mygind, P. H., & Jørgensen, F. S. (2006). Study of some basic factors influencing the solubility of small-molecule inhibitors. Journal of Biomolecular Screening, 11(8), 1036-1044. Available from: [Link]

  • Alternatives to DMSO? Acetonitrile in biology? (Reddit Discussion). Available from: [Link]

  • Freeman, J. V., & Johnson, J. A. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(12), 1180-1184. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (ResearchGate Discussion). Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (ResearchGate Discussion). Available from: [Link]

  • Giel-Pietraszuk, M., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15643-15666. Available from: [Link]

  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2096-2107. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 150896, 3,4-dihydroisoquinolin-1(2H)-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774040, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

  • Chem-Impex. 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one. Available from: [Link]

  • ChemSynthesis. 2-methyl-3-phenyl-3,4-dihydro-2H-isoquinolin-1-one. Available from: [Link]

  • CF Plus Chemicals. 1-Phenyl-3,4-dihydroisoquinoline. Available from: [Link]

  • Jouyban, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • University of Sydney, School of Chemistry. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available from: [Link]

  • Pap, N., et al. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Molecules, 26(21), 6565. Available from: [Link]

  • Gaylord Chemical. (2014). Dimethyl Sulfoxide (DMSO) Solubility Data. Scribd. Available from: [Link]

  • Wang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11453-11463. Available from: [Link]

  • Martínez-Robles, M. I., et al. (2022). methanone. Molbank, 2022(3), M1447. Available from: [Link]

Sources

Optimization

Troubleshooting Castagnoli-Cushman reaction for phenyl-isoquinolinones

Core Directive & Scope Welcome to the CCR Technical Support Center. This guide addresses the synthesis of phenyl-isoquinolinones (specifically the tetrahydroisoquinoline-4-carboxylic acid core and its derivatives) using...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Welcome to the CCR Technical Support Center. This guide addresses the synthesis of phenyl-isoquinolinones (specifically the tetrahydroisoquinoline-4-carboxylic acid core and its derivatives) using the reaction between homophthalic anhydride (HPA) and imines.

The Central Challenge: While the CCR is a powerful tool for generating pharmacophores (e.g., PARP inhibitors), it is notoriously sensitive to anhydride hydrolysis and imine stability . This guide moves beyond standard literature to address the "why" behind experimental failures.

Pre-Reaction Diagnostics: Reagent Integrity

Before mixing a single vial, validate your inputs. 60% of CCR failures stem from invisible reagent degradation.

The HPA Paradox (Homophthalic Anhydride)

Issue: HPA is highly hygroscopic. Partial hydrolysis to homophthalic acid is invisible to the naked eye but kills the reaction because the acid is significantly less reactive than the anhydride. Validation Protocol:

  • Visual Check: Pure HPA is a white crystalline solid. Clumping or "sticky" texture indicates hydrolysis.

  • Proton NMR Check: Run a quick

    
    H NMR in 
    
    
    
    .
    • Active Anhydride: Look for the methylene singlet at ~4.15 ppm .

    • Inactive Acid: Look for the methylene singlet shifted to ~4.05 ppm (and broad -COOH peaks).

    • Threshold: If >5% acid is present, recrystallize from dry benzene or acetic anhydride/acetyl chloride.

The Imine Factor

Issue: For phenyl-isoquinolinones, you are likely using benzaldehyde-derived imines. If using aniline-derived imines (N-phenyl), electronic effects dominate.

  • Electron-Poor Imines: React slower. May require Lewis Acid catalysis (

    
     or 
    
    
    
    ).
  • Enolizable Imines: If your imine has

    
    -protons (e.g., from alkyl aldehydes), tautomerization to enamines can kill the CCR. Stick to non-enolizable aromatic aldehydes for robust phenyl-isoquinolinone synthesis.
    

Experimental Protocols & Optimization

Method A: The "Classic" Thermal Approach

Best for: Stable substrates, large scale, thermodynamic control (Trans-isomer).

  • Solvent: Toluene or Xylene (Anhydrous).

  • Setup: Dean-Stark trap is not required (no water is produced in the primary step), but the system must be sealed under

    
    .
    
  • Procedure:

    • Dissolve Imine (1.0 equiv) in Toluene (0.2 M).

    • Add HPA (1.1 equiv) in one portion.

    • Reflux (110°C) for 4–12 hours.

    • Observation: Product often precipitates as the reaction cools.

Method B: The "Modern" TFE Promoted Approach

Best for: Sensitive substrates, lower temperatures, higher yields. Mechanism: Trifluoroethanol (TFE) activates the anhydride via H-bonding without hydrolyzing it.

  • Solvent: TFE (2,2,2-Trifluoroethanol).

  • Procedure:

    • Mix Imine and HPA in TFE at Room Temperature.

    • Stir for 1–4 hours.

    • Note: Reaction is often 10x faster than in toluene.

Method C: Aromatization (Targeting Fully Aromatic Isoquinolinones)

The CCR yields the tetrahydroisoquinoline acid.[1] If your target is the fully aromatic phenyl-isoquinolinone:

  • Step 1: Perform CCR to get the acid.[1][2]

  • Step 2 (Oxidative Decarboxylation):

    • Treat the CCR adduct with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane/Reflux.

    • Alternative: Use

      
       if the N-substituent is robust.
      

Troubleshooting & FAQs

Symptom: Reaction Solidifies/Gels Immediately

Diagnosis: Uncontrolled precipitation of the kinetic product or amide-acid intermediate. Fix:

  • Immediate: Add co-solvent (

    
     or DCM) to solubilize intermediates.
    
  • Prevention: Decrease concentration to 0.1 M. High concentration favors rapid, amorphous precipitation over crystal growth.

Symptom: Low Yield / Recovery of Starting Materials

Diagnosis: HPA Hydrolysis. Fix:

  • Add Molecular Sieves (4Å) to the reaction vessel.

  • Switch to Method B (TFE) ; TFE tolerates trace moisture better than non-polar solvents because it stabilizes the transition state more than it nucleophilically attacks the anhydride.

Symptom: Poor Diastereoselectivity (Cis/Trans Mixtures)

Context: The trans-isomer (anti) is thermodynamically favored (steric bulk of phenyl groups minimized). The cis-isomer is kinetic.[3] Fix:

  • To favor Trans: Increase temperature (Reflux in Xylene) and reaction time to allow equilibration.

  • To favor Cis: Use Lewis Acid catalysis (

    
     or 
    
    
    
    ) at low temperature (-78°C to 0°C).

Visualizations

Figure 1: Mechanistic Decision Tree & Failure Points

This diagram illustrates the bifurcation between the productive CCR pathway and the destructive hydrolysis pathway.

CCR_Mechanism Reagents Reagents: HPA + Imine Moisture Moisture Present? Reagents->Moisture Hydrolysis HPA Hydrolysis (DEAD END) Moisture->Hydrolysis Yes Enolization HPA Enolization Moisture->Enolization No (Dry) Mannich Mannich-type Addition Enolization->Mannich Imine Attack Mannich->Enolization Reversible Cyclization Intramolecular Acylation Mannich->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product

Caption: The critical path for CCR success relies on excluding moisture to favor enolization over hydrolysis.

Figure 2: Troubleshooting Logic Flow

Use this flowchart to diagnose experimental failures.

Troubleshooting Start Problem Detected Yield Low Yield? Start->Yield Selectivity Poor Diastereoselectivity? Yield->Selectivity No CheckHPA Check HPA NMR (Is it hydrolyzed?) Yield->CheckHPA Yes CheckTemp Check Temperature Selectivity->CheckTemp Yes PurifyHPA Recrystallize HPA Add Mol. Sieves CheckHPA->PurifyHPA Hydrolyzed CheckImine Check Imine Stability CheckHPA->CheckImine Pure IncreaseTemp Increase Temp/Time (Favors Trans) CheckTemp->IncreaseTemp Want Trans UseLewisAcid Use Lewis Acid @ Low Temp (Favors Cis) CheckTemp->UseLewisAcid Want Cis SwitchSolvent Switch to TFE (Kinetic Boost) CheckImine->SwitchSolvent

Caption: Step-by-step logic to resolve yield and stereochemistry issues in CCR.

Data Summary: Solvent Effects on Phenyl-Isoquinolinone Synthesis

SolventTemperatureTypical YieldDiastereoselectivity (Trans:Cis)Comments
Toluene 110°C (Reflux)60–80%>95:5Standard thermodynamic conditions. Slow.
Xylene 140°C (Reflux)70–85%>98:2Best for sterically hindered phenyl groups.
DCM 25°C<30%50:50Too slow without catalyst. Avoid.
TFE 25°C85–95%80:20High Yield. Fast kinetics due to H-bond activation.
Toluene +

-78°C50–70%10:90Cis-Selective. Strict moisture control required.

References

  • Cushman, M., & Castagnoli, N. Jr. (1971). The condensation of succinic anhydrides with Schiff bases. A scope and mechanism study. The Journal of Organic Chemistry, 36(22), 3404–3406. Link

  • Krasavin, M. (2015). The Castagnoli–Cushman reaction: A versatile tool for the synthesis of nitrogen heterocycles.[2][4] Tetrahedron Letters, 56(41), 5561–5569. Link

  • Shaw, J. T., et al. (2021).[5] Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599–11607. Link[6]

  • Sironi, M., et al. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions.[1] Molecules, 27(3), 890. Link

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3,4-Dihydroisoquinolin-1(2H)-ones

Welcome to the Resolution Support Hub. Ticket ID: #ISOQ-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The Scaffold Challenge You are working with 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Resolution Support Hub. Ticket ID: #ISOQ-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Scaffold Challenge

You are working with 3,4-dihydroisoquinolin-1(2H)-one (also known as 1-oxo-1,2,3,4-tetrahydroisoquinoline). This lactam scaffold is a critical pharmacophore in PARP inhibitors, NK1 antagonists, and anticancer agents.

The Core Challenge: Unlike simple amines, the N2 position is part of a lactam (cyclic amide) . It is not basic (pKa ~15-17).

  • Implication 1: You cannot resolve the core scaffold via diastereomeric salt formation unless a separate acidic/basic functional group exists on the periphery.

  • Implication 2: Direct chromatographic resolution (HPLC/SFC) relies heavily on Hydrogen-Bond (HB) interactions between the lactam -NH (donor) and -C=O (acceptor) with the Chiral Stationary Phase (CSP).

Module 1: Chromatographic Resolution (HPLC & SFC)

Best for: Analytical checks, mg-to-gram scale purification, and neutral scaffolds.

Method Selection Strategy

Do not randomly screen columns. Use this logic to minimize solvent consumption and time.

MethodSelection Start Start: 3,4-dihydroisoquinolin-1(2H)-one Solubility Solubility Check Start->Solubility SFC SFC (Supercritical Fluid) Solubility->SFC Soluble in MeOH/EtOH? HPLC_NP Normal Phase HPLC Solubility->HPLC_NP Soluble in Hexane? HPLC_RP Reversed Phase HPLC Solubility->HPLC_RP Aqueous soluble? Polysaccharide CSPs\n(AD, OD, IA, IB) Polysaccharide CSPs (AD, OD, IA, IB) SFC->Polysaccharide CSPs\n(AD, OD, IA, IB) Amylose/Cellulose\n(Hexane/IPA) Amylose/Cellulose (Hexane/IPA) HPLC_NP->Amylose/Cellulose\n(Hexane/IPA) Immobilized CSPs\n(Water/AcN) Immobilized CSPs (Water/AcN) HPLC_RP->Immobilized CSPs\n(Water/AcN) caption Figure 1: Decision matrix for chromatographic mode selection based on solubility.

Recommended Stationary Phases

Based on internal databases for lactam resolution, polysaccharide-based columns show the highest success rates.

CSP TypeCommercial Code (Examples)Selectivity Mechanism for Lactams
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD / IAPrimary Choice. The helical groove fits the isoquinolinone fused ring system well.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD / IBSecondary Choice. Often complementary to Amylose. Better for bulky C3-substituents.
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak ICSpecialist. Use if the molecule has chlorinated aromatics or strong pi-pi stacking needs.
Troubleshooting Guide: HPLC/SFC

Issue 1: Peak Tailing (The "Shark Fin" Peak)

  • Diagnosis: Even though the lactam is neutral, residual silanols on the silica support can interact with the amide carbonyl or other polar groups.

  • Immediate Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Why? The amine additive blocks the acidic silanol sites on the column packing material.

Issue 2: No Separation (Co-elution)

  • Diagnosis: The solvent is "washing out" the chiral recognition.

  • Protocol:

    • Switch Alcohol: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and forms stronger H-bonds with the CSP, often increasing resolution (

      
      ).
      
    • Lower Temperature: Reduce column temperature from 30°C to 10°C . Enantioseparation is enthalpy-driven; lower T improves selectivity (

      
      ).
      

Issue 3: Sample insolubility in SFC (CO2)

  • Diagnosis: Isoquinolinones can be crystalline and stubborn.

  • Fix: Use a "Make-up Solvent" injection strategy. Dissolve sample in Dichloromethane (DCM) or THF (if using Immobilized columns like IA/IB/IC).

    • Warning: Do NOT inject DCM/THF onto coated columns (AD/OD) or you will strip the chiral selector and destroy the column.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Best for: Multi-kilogram scale, provided the molecule has a "handle".

CRITICAL CHECK: Does your derivative have an acidic (COOH) or basic (NH2) side chain?

  • NO (Neutral Lactam): STOP. You cannot use this method directly. Proceed to Module 3 or 1.

  • YES: Proceed below.

Common Resolving Agents

For Acidic Derivatives (e.g., carboxylic acid on the phenyl ring):

  • Use Chiral Bases:

    
    -Methylbenzylamine, Cinchonidine, Quinine.
    

For Basic Derivatives (e.g., amino group on the phenyl ring):

  • Use Chiral Acids: Tartaric acid, Mandelic acid, Camphorsulfonic acid (CSA).[1]

The "Dutch Resolution" Protocol (Family Approach)

Instead of testing one agent at a time, use the Family Approach to induce crystallization.

  • Prepare a mixture of three structurally related resolving agents (e.g., Mandelic acid, Phenylacetic acid, Phenoxyacetic acid).

  • Add to the racemate solution.

  • The least soluble salt will nucleate first (Nucleation driven).

  • Once crystals form, analyze which agent was incorporated and use that pure agent for the bulk process.

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: Precursors (e.g., 1-hydroxy-tetrahydroisoquinolines) or ester derivatives.

Concept: Lipases do not resolve the lactam ring itself easily. Instead, resolve the precursor or a side chain .

Workflow: Acylation of C1-Hydroxy Precursors

If you are synthesizing the lactam via the C1-hydroxyl intermediate, resolve that before oxidation.

KineticResolution Racemate Racemic 1-OH-THIQ Reaction Selective Acylation Racemate->Reaction Enzyme Lipase (CAL-B or PSL) Enzyme->Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction ProductR (R)-Acetate (Converted) Reaction->ProductR Fast ProductS (S)-Alcohol (Unreacted) Reaction->ProductS Slow caption Figure 2: Kinetic resolution of the hydroxy-precursor using Lipase B (Candida antarctica).

[2][3][4]

Troubleshooting Biocatalysis

Q: Reaction is too slow (>48 hours).

  • A: Check Water Activity (

    
    ) . Lipases need a micro-layer of water.
    
  • Fix: Add hydrated salt pairs (e.g.,

    
    ) to buffer the water activity in the organic solvent (usually MTBE or Toluene).
    

Q: Low Enantiomeric Ratio (


). 
  • A: Temperature is too high.

  • Fix: Lower temperature to 4°C. While rate decreases, selectivity often increases drastically for rigid bicyclic systems like isoquinolinones.

References & Grounding

  • SFC vs. HPLC Screening: Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations. (Demonstrates 95%+ success rate of polysaccharide columns for heterocycles).

  • Column Selection: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. (Guidelines on immobilized phases for solubility issues).

  • Kinetic Resolution: Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (Specific application of CAL-B to this scaffold).

  • Troubleshooting Tailing: LCGC International. LC Troubleshooting Essentials: Peak Tailing. (Mechanistic explanation of silanol interactions).

  • Diastereomeric Salts: Rational approach to the selection of conditions for diastereomeric resolution. (Theory on the "Family Approach" and solubility).

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evolution in PARP Inhibition: Benzimidazole-4-carboxamide vs. 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Executive Summary This guide provides a technical comparison between two distinct chemical scaffolds used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors: the Benzimidazole-4-carboxamide (the core int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two distinct chemical scaffolds used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors: the Benzimidazole-4-carboxamide (the core intermediate of Veliparib/ABT-888) and the 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (a representative of the "classic" first-generation isoquinolinone class).

While both scaffolds function as nicotinamide mimics within the PARP active site, they represent a generational shift in medicinal chemistry. The isoquinolinone scaffold offers high potency but suffers from poor aqueous solubility. The benzimidazole scaffold, exemplified by the Veliparib intermediate, was engineered to retain potency while dramatically improving solubility and oral bioavailability.

Part 1: Structural & Physicochemical Comparison

The fundamental difference lies in the core heterocycle and its physicochemical profile. The Veliparib intermediate is designed for "drug-likeness" (Lipinski compliance), whereas the isoquinolinone is a rigid pharmacophore often used as a tool compound.

Table 1: Physicochemical Profile Comparison
FeatureVeliparib Intermediate (Benzimidazole Core)*6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Core Structure 1H-benzimidazole-4-carboxamide3,4-dihydroisoquinolin-1(2H)-one
Role in PARP Nicotinamide mimic (H-bond donor/acceptor)Nicotinamide mimic (Rigid lactam)
Solubility (Aq) High (>40 mg/mL as salt)Low (<0.1 mg/mL)
LogP (Est.) ~1.5 (Moderate lipophilicity)~3.2 (High lipophilicity)
Metabolic Stability High (Resistant to oxidation)Moderate (Phenyl ring susceptible to hydroxylation)
Synthetic Complexity High (Requires chiral center installation)Low to Moderate (Suzuki coupling/Cyclization)
Key Interaction Amide forms 3 H-bonds with Gly863/Ser904Lactam forms 2 H-bonds with Gly863/Ser904

*Note: The "Veliparib Intermediate" defined here is Methyl 2-[(2R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxylate, the key precursor before final deprotection.

Part 2: Synthetic Pathways & Causality

The synthesis of these two scaffolds highlights the trade-off between structural complexity and performance.

Veliparib Intermediate Synthesis (The "Modern" Route)

Causality: The synthesis is driven by the need to introduce a chiral quaternary carbon (the 2-methylpyrrolidine moiety). This chirality is essential for selectivity against PARP2 and metabolic stability. The benzimidazole ring is formed after the chiral center is established to prevent racemization.

Isoquinolinone Synthesis (The "Classic" Route)

Causality: This synthesis prioritizes the rapid assembly of the flat, aromatic pharmacophore. The 6-phenyl group is typically installed via Suzuki-Miyaura coupling on a pre-formed isoquinolinone core, allowing for rapid SAR (Structure-Activity Relationship) exploration of the biaryl system.

Diagram 1: Comparative Synthetic Workflows

SynthesisComparison cluster_Veliparib Veliparib Intermediate (Benzimidazole) Pathway cluster_Isoquinolinone Isoquinolinone Pathway V1 2,3-Diaminobenzoic Acid (Starting Material) V3 Amide Coupling (EDC/HOBt) V1->V3 V2 N-Boc-2-methylproline (Chiral Source) V2->V3 V4 Cyclization (Acetic Acid, Heat) V3->V4 Ring Closure V5 Veliparib Intermediate (Benzimidazole Core) V4->V5 Key Precursor I1 5-Bromo-2-methylbenzoic acid I2 Amine Condensation I1->I2 I3 6-Bromo-isoquinolinone I2->I3 Cyclization I5 Suzuki Coupling (Pd(PPh3)4) I3->I5 I4 Phenylboronic Acid I4->I5 I6 6-Phenyl-isoquinolinone I5->I6 Biaryl Formation

Caption: Comparative synthesis showing the convergent chiral assembly of Veliparib vs. the linear metal-catalyzed assembly of the Isoquinolinone.

Part 3: Experimental Protocols

Protocol A: Synthesis of Veliparib Intermediate (Benzimidazole Core)

Target: Methyl 2-[(2R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxylate Source Authority: Based on Penning et al., J. Med. Chem. 2009 [1].[1][2]

Reagents:

  • Methyl 2,3-diaminobenzoate (1.0 eq)

  • (R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • Triethylamine (TEA) (2.5 eq)

  • Glacial Acetic Acid

Step-by-Step Workflow:

  • Coupling: Dissolve (R)-N-Boc-2-methylproline in DMF. Add HATU and TEA. Stir for 10 min at 0°C to activate the acid.

  • Addition: Add Methyl 2,3-diaminobenzoate. Stir at RT for 12 hours.

    • Checkpoint: Monitor TLC for the disappearance of the diamine. The intermediate is an amino-amide.

  • Cyclization (The Critical Step): Concentrate the reaction mixture. Redissolve the residue in glacial acetic acid.

  • Heating: Heat to 60°C for 2 hours.

    • Why: This temperature promotes dehydration to form the imidazole ring without degrading the Boc-protecting group (which is acid-sensitive but stable in AcOH at moderate heat).

  • Workup: Neutralize with saturated NaHCO3 (carefully, extensive foaming). Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: A white foam/solid.[3] This is the Veliparib Intermediate .

Protocol B: Synthesis of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Target: 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Source Authority: Standard Suzuki Coupling Protocol for Biaryl PARP Inhibitors [2].

Reagents:

  • 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Na2CO3 (2M aqueous solution, 3.0 eq)

  • Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Combine 6-bromo-isoquinolinone and phenylboronic acid in Dioxane/Water. Bubble Nitrogen gas through the solvent for 15 minutes.

    • Why: Oxygen poisons the Palladium(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(PPh3)4 under a nitrogen stream.

  • Reflux: Heat the mixture to 90-100°C for 4-6 hours.

    • Checkpoint: The suspension typically clears as the reaction proceeds, then may precipitate the product upon cooling.

  • Quench & Filter: Cool to RT. Dilute with water.[1] The product often precipitates directly due to poor solubility (unlike the Veliparib intermediate).

  • Purification: Filter the solid. Wash with water and cold ether. Recrystallize from Ethanol.

    • Result: Off-white solid.

Part 4: Performance Analysis (Data Support)

The choice between these intermediates dictates the final drug's performance.

Potency vs. Solubility Trade-off

The isoquinolinone core is inherently more potent in enzyme-free assays because the rigid lactam locks the molecule in the bioactive conformation. However, the benzimidazole (Veliparib) gains advantage in cellular assays due to permeability.

Assay TypeVeliparib (Benzimidazole)Isoquinolinone AnalogInterpretation
PARP-1 Ki 5.2 nM~10-20 nMIsoquinolinone is highly potent but less selective.
Solubility (pH 7.4) >10 mg/mL<0.05 mg/mLCritical Failure Point for Isoquinolinones.
Oral Bioavailability (F%) >50% (Rat/Dog)<10% (Typical)Benzimidazole enables oral dosing; Isoquinolinone requires IV formulation.
Diagram 2: Pharmacophore Logic Tree

PharmacophoreLogic Start PARP Inhibitor Design Branch1 Scaffold Selection Start->Branch1 IsoQ Isoquinolinone (6-Phenyl-3,4-dihydro...) Branch1->IsoQ Benz Benzimidazole (Veliparib Core) Branch1->Benz Prop1 High Rigidity (Good Entropy) IsoQ->Prop1 Prop2 Low Solubility (Poor PK) IsoQ->Prop2 Prop3 Flexible Sidechain (Induced Fit) Benz->Prop3 Prop4 High Solubility (Excellent PK) Benz->Prop4 Result1 Tool Compound (In Vitro Use) Prop2->Result1 Result2 Clinical Candidate (Oral Drug) Prop4->Result2

Caption: Decision logic showing why the Benzimidazole scaffold (Veliparib) became a clinical drug while the Isoquinolinone remains a reference tool.

References

  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer."[1] Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. (Reference for Isoquinolinone/Phthalazinone coupling chemistry). Link

  • Donawho, C. K., et al. (2007).[4] "ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models."[4] Clinical Cancer Research, 13(9), 2728-2737. Link

Sources

Comparative

A Comparative Guide to Validating PARP10 Selectivity with 6-Phenyl-Isoquinolinone Probes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the selectivity of chemical probes targeting Poly(ADP-ribose) Polymerase 10 (PARP10). W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the selectivity of chemical probes targeting Poly(ADP-ribose) Polymerase 10 (PARP10). We will focus on the utility of the 6-phenyl-isoquinolinone scaffold as a promising chemical tool, compare it with other known inhibitor classes, and detail the essential biochemical and cell-based assays required to establish true selectivity.

The Rationale: Why Selective PARP10 Inhibition Matters

The human PARP superfamily consists of 17 enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins.[1][2] While the functions of the poly-ADP-ribosylating members, PARP1 and PARP2, in DNA damage repair are well-established, the roles of the more numerous mono-ADP-ribosyltransferases (MARts), such as PARP10, are less understood.[3][4] This knowledge gap is largely due to a lack of highly selective chemical probes that can parse the function of one PARP family member from another, especially given the highly conserved nature of their catalytic domains.[2][5]

PARP10, also known as ARTD10, is implicated in a variety of critical cellular processes, including DNA replication stress response, genomic stability, and cell proliferation.[6][7][8] It interacts with key proteins like the Proliferating Cell Nuclear Antigen (PCNA) to promote DNA lesion bypass, making it a compelling therapeutic target in oncology.[7][9] A selective inhibitor is therefore an indispensable tool to dissect the specific biological functions of PARP10 and to validate it as a drug target without the confounding effects of inhibiting other PARP family members.[1][4]

cluster_0 Cellular Stress (e.g., Replication Fork Stalling) cluster_1 PARP10-Mediated DNA Damage Response cluster_2 Cellular Outcomes Stress DNA Damage / Replication Stress PCNA PCNA Ubiquitination Stress->PCNA triggers PARP10 PARP10 (ARTD10) PCNA->PARP10 recruits MARylation Substrate Mono-ADP-ribosylation (MARylation) PARP10->MARylation catalyzes TLS Translesion Synthesis (TLS) Polymerase Recruitment MARylation->TLS enables Outcome Replication Fork Restart Genomic Stability TLS->Outcome leads to

Caption: PARP10's role in the DNA damage response pathway.

The Chemical Probe: The 6-Phenyl-Isoquinolinone Scaffold

The development of selective PARP inhibitors is challenging. Many first-generation compounds targeting PARP1 also show significant activity against PARP2 and other family members.[10][11] For PARP10, rational, structure-based design has been employed to exploit unique features within its nicotinamide-binding site.[3]

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has served as a foundational structure for pan-PARP inhibitors.[2] However, by strategically adding substituents, selectivity can be engineered. Specifically, substitutions at the C-6 position of the isoquinolinone core can target a distinct hydrophobic sub-pocket within PARP10, enhancing both potency and selectivity.[3] A 6-phenyl group is a prime example of a moiety designed to fit into this pocket, creating favorable interactions that are not possible with other PARP family members that lack this feature.

Table 1: Comparison of Representative PARP10 Inhibitor Scaffolds

Scaffold ClassRepresentative CompoundCore StructureReported PARP10 IC50Key Selectivity Features & Considerations
6-Substituted Isoquinolinone 6-Phenyl-Isoquinolinone (Hypothetical) IsoquinolinonePotentially <100 nMDesigned to exploit a hydrophobic sub-pocket in PARP10 for selectivity.[3] Cellular permeability and metabolic stability need empirical validation.
Benzamide OUL35 Benzamide~330 nM[12][13]Identified through screening. Shows >10-fold selectivity against a panel of other PARPs but retains some activity against PARP14 and PARP15.[12]
Aminobenzamide Derivative of 3-AB AminobenzamideVariesThe original pan-PARP inhibitor scaffold. Modifications are required to achieve selectivity, often with limited success across the entire family.[9]
Phthalazinone Analogue 6 Phthalazinone140 nMA dual inhibitor also potent against PARP15 (400 nM). Notably lacks activity against poly-ARTs like PARP1 and PARP2.[14]

The Validation Workflow: A Multi-Pillar Approach

A single assay is insufficient to declare a probe "selective." We advocate for a systematic, tiered approach that moves from simple, purified systems to complex cellular models. This workflow ensures that the data is self-validating at each stage.

Biochem_Potency Potency Assay (IC50 vs. PARP10) Biochem_Selectivity Selectivity Panel (IC50 vs. PARP1, 2, 14, etc.) Biochem_Potency->Biochem_Selectivity Establish Baseline Biochem_Binding Direct Binding Assay (e.g., DSF, SPR) Biochem_Selectivity->Biochem_Binding Confirm Direct Interaction Cell_Engage Target Engagement Assay (e.g., NanoBRET) Biochem_Binding->Cell_Engage Transition to Cells Cell_Phenotype Phenotypic Assay (e.g., Rescue from PARP10 -induced apoptosis) Cell_Engage->Cell_Phenotype Link Binding to Function Genetic_KO Genetic Perturbation (CRISPR KO or siRNA KD of PARP10) Cell_Phenotype->Genetic_KO Prepare for Final Proof Genetic_Compare Compare Probe Effect in WT vs. KO/KD Cells Genetic_KO->Genetic_Compare Test Dependency

Caption: A three-pillar workflow for rigorous inhibitor selectivity validation.

Pillar 1: Biochemical Validation

The initial step is to determine the inhibitor's potency and selectivity using purified, recombinant enzymes. This provides the cleanest assessment of the direct interaction between the compound and the protein.

Key Experiment 1: In Vitro PARP Activity Assay (Selectivity Panel)

  • Causality: This assay directly measures the functional consequence of the inhibitor binding to the enzyme's active site—the inhibition of catalytic activity. Running this against a broad panel of PARP family members is the only way to biochemically define selectivity.

  • Protocol:

    • Plate Coating: Coat a 96-well high-binding plate with a substrate protein (e.g., histones) and incubate overnight at 4°C. Wash wells with PBS.

    • Inhibitor Preparation: Perform a serial dilution of the 6-phenyl-isoquinolinone probe and any comparator compounds (e.g., OUL35) in assay buffer.

    • Enzyme Reaction: To separate wells, add assay buffer, biotinylated-NAD+, the respective purified recombinant PARP enzyme (PARP10, PARP1, PARP2, PARP14, etc.), and the serially diluted inhibitor. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the ADP-ribosylation reaction.

    • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate for 1 hour.

    • Signal Generation: Wash the plate again. Add a chemiluminescent substrate and immediately measure the signal using a plate reader.[10][15]

    • Data Analysis: Plot the signal intensity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each PARP enzyme.

  • Data Interpretation: The output is a series of IC50 values. Selectivity is calculated as a ratio. For example: Selectivity for PARP10 over PARP1 = IC50(PARP1) / IC50(PARP10). A selective probe should have a ratio of >100-fold against key family members like PARP1 and PARP2.

Table 2: Example Selectivity Profile for a Hypothetical PARP10 Probe (P10i-ISO)

PARP Family MemberP10i-ISO IC50 (nM)OUL35 IC50 (nM)P10i-ISO Selectivity Fold (vs. PARP10)
PARP10 25 330 1
PARP1>50,000>10,000>2000
PARP28,500>10,000340
PARP143,0004,200120
PARP154,50023,000180
Pillar 2: Cellular Validation

A compound that is selective biochemically may fail in a cellular context due to poor permeability, rapid metabolism, or off-target effects. Cellular assays are essential to confirm the probe's utility in a physiological environment.

Key Experiment 2: Live-Cell Target Engagement (NanoBRET™ Assay)

  • Causality: This assay provides definitive proof that the compound can cross the cell membrane and physically bind to PARP10 inside a living cell. It measures binding, not just downstream functional effects, which is crucial for confirming target engagement.[16][17]

cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (With Inhibitor) NanoLuc PARP10- NanoLuc Tracer Fluorescent Tracer NanoLuc->Tracer BRET BRET (Energy Transfer) NoBRET No BRET NanoLuc2 PARP10- NanoLuc Inhibitor Inhibitor Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET Target Engagement Assay.

  • Protocol:

    • Cell Preparation: Transfect cells (e.g., HEK293T) with a vector expressing PARP10 as a fusion protein with NanoLuc® luciferase.

    • Plating: Seed the transfected cells into a white, 96-well assay plate.

    • Compound Treatment: Add serial dilutions of the 6-phenyl-isoquinolinone probe to the cells.

    • Tracer Addition: Add the fluorescent NanoBRET™ tracer, which is designed to bind to the PARP active site, and the NanoLuc® substrate.

    • Signal Measurement: Incubate for 2 hours at 37°C. Measure both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~610nm) emission signals simultaneously using a plate reader equipped with the appropriate filters.

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from PARP10.

Pillar 3: On-Target Genetic Validation

This is the ultimate test of selectivity. If the probe's cellular effect is truly mediated by PARP10, then removing PARP10 from the cells should abolish or significantly reduce that effect.

Key Experiment 3: Phenotypic Rescue in Wild-Type vs. PARP10 KO Cells

  • Causality: This experiment directly links the inhibitor's mechanism of action to the presence of its target protein. By creating a null background (the knockout cell), you can definitively attribute the observed phenotype to on-target PARP10 inhibition.[18] A selective inhibitor should show a dramatic rightward shift in its dose-response curve in knockout cells compared to wild-type cells.[18]

  • Protocol:

    • Cell Line Generation: Generate a stable PARP10 knockout (KO) cell line using CRISPR-Cas9 in a relevant cell line (e.g., HeLa or a cancer line where PARP10 is overexpressed). Use the corresponding wild-type (WT) cell line as the control.

    • Validation of Knockout: Confirm the absence of PARP10 protein in the KO cell line via Western Blot.[18]

    • Cell Viability Assay:

      • Seed equal numbers of WT and PARP10 KO cells into 96-well plates.

      • The next day, treat the cells with a serial dilution of the 6-phenyl-isoquinolinone probe. Include a vehicle-only control.

      • Incubate for a specified period (e.g., 72 hours).

      • Measure cell viability using a suitable method, such as a CellTiter-Glo® assay.[18]

    • Data Analysis: Plot cell viability against inhibitor concentration for both WT and KO cell lines and calculate the respective IC50 or EC50 values.

  • Expected Outcome for a Selective Probe: The probe will show dose-dependent cytotoxicity or growth inhibition in WT cells, but this effect will be significantly diminished (a much higher IC50) in the PARP10 KO cells. This demonstrates that the probe's primary mechanism of action is dependent on the presence of PARP10.

Conclusion and Future Outlook

Validating the selectivity of a chemical probe is a rigorous, multi-step process that cannot be shortcut. The 6-phenyl-isoquinolinone scaffold represents a promising, rationally designed starting point for developing highly selective PARP10 inhibitors. By following the three-pillar workflow—combining comprehensive biochemical profiling, live-cell target engagement, and definitive genetic validation—researchers can generate high-quality chemical tools. These validated probes are essential for accurately deconvoluting the complex biology of mono-ADP-ribosylation and advancing PARP10 as a potential therapeutic target for next-generation medicines.

References

  • PARP-10 Selective Inhibitor Development. Alfa Cytology. [Link]

  • Rational Design of Cell-active Inhibitors of PARP10. ResearchGate. [Link]

  • What are PARP10 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. ACS Publications. [Link]

  • Previously described PARP10 inhibitors. ResearchGate. [Link]

  • PARP10 Gene - Poly(ADP-Ribose) Polymerase Family Member 10. GeneCards. [Link]

  • Selective inhibition of PARP10 using a chemical genetics strategy. NIH National Library of Medicine. [Link]

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. NIH National Library of Medicine. [Link]

  • Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability. Oxford Academic. [Link]

  • PARP-10, a novel Myc-interacting protein with poly( ADP-ribose) polymerase activity, inhibits transformation. ResearchGate. [Link]

  • Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. Journal of Biological Chemistry. [Link]

  • PARP10 Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

  • NanoBRET Target Engagement Assays for PARPs in Live Cells. Reaction Biology. [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. NIH National Library of Medicine. [Link]

  • Various NAD + analogs and probes have been developed to monitor PARP... ResearchGate. [Link]

  • Structures of common PARP inhibitors and their classifications. ResearchGate. [Link]

  • PARP10 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link]

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. NIH National Library of Medicine. [Link]

  • Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability. NIH National Library of Medicine. [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]

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Validation

Technical Guide: Western Blot Analysis of PARylation Inhibition by Isoquinolinone Derivatives

Executive Summary Objective: This guide provides a rigorous methodological framework for evaluating the efficacy of isoquinolinone-based PARP inhibitors (e.g., Niraparib, DPQ) using Western blot analysis. The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous methodological framework for evaluating the efficacy of isoquinolinone-based PARP inhibitors (e.g., Niraparib, DPQ) using Western blot analysis. The Challenge: Poly(ADP-ribose) (PAR) is a heterogeneous, transient polymer. Its rapid turnover by Poly(ADP-ribose) glycohydrolase (PARG) and the complexity of PARP "trapping" vs. catalytic inhibition make standard Western blotting protocols insufficient. The Solution: A specialized protocol emphasizing PARG inhibition during lysis , gradient electrophoresis for polymer resolution, and the use of validated monoclonal antibodies (Clone 10H) to distinguish catalytic inhibition from trapping phenotypes.

Part 1: Scientific Foundation & Mechanism

The Isoquinolinone Scaffold in PARP Inhibition

Isoquinolinone derivatives (e.g., the clinical drug Niraparib and the research tool DPQ ) function primarily as NAD+ mimetics. They bind to the catalytic domain of PARP1/2, competing with NAD+ and preventing the formation of ADP-ribose polymers.

Unlike earlier generation inhibitors, isoquinolinone derivatives often exhibit a dual mechanism:

  • Catalytic Inhibition: Blocking the enzymatic addition of PAR chains to target proteins (automodification of PARP1, Histones, XRCC1).

  • PARP Trapping: Stabilizing the PARP-DNA complex, which is more cytotoxic than catalytic inhibition alone. Isoquinolinones generally exhibit higher trapping potency than phthalazinones (e.g., Olaparib).

Mechanistic Pathway Diagram

PARylation_Pathway DNA_Damage DNA SSB/DSB PARP_Inactive PARP1 (Inactive) DNA_Damage->PARP_Inactive Recruits PARP_Active PARP1 (Activated) PARP_Inactive->PARP_Active Binds DNA PAR_Chain PAR Polymer (Signal) PARP_Active->PAR_Chain Polymerization NAD NAD+ NAD->PARP_Active Substrate Isoquinolinone Isoquinolinone (Inhibitor) Isoquinolinone->PARP_Active Competes w/ NAD+ Repair DNA Repair Recruitment PAR_Chain->Repair Scaffold

Figure 1: Mechanism of PARP activation and the competitive inhibition by isoquinolinone derivatives at the NAD+ binding site.

Part 2: Comparative Analysis of Scaffolds

When selecting a control or alternative for your study, it is crucial to understand how isoquinolinones compare to other PARP inhibitor classes.

FeatureIsoquinolinone Derivatives Phthalazinones Benzimidazoles
Representative Compounds Niraparib , DPQ, 5-AIQOlaparib , Talazoparib*Veliparib
Primary Mechanism NAD+ Competition + High Trapping NAD+ Competition + Moderate TrappingNAD+ Competition + Low Trapping
Western Blot Signal Complete ablation of PAR smear at nanomolar concentrations.Ablation of PAR smear; requires higher conc. for equivalent trapping.Ablation of PAR smear; weak trapping signal in chromatin fractions.
Solubility Variable; Clinical derivatives (Niraparib) have optimized bioavailability.Generally good solubility.High water solubility.
Selectivity High for PARP1/2; some derivatives hit PARP3.High for PARP1/2.Broad PARP family activity.[1]

*Note: Talazoparib contains a phthalazinone core but is structurally distinct and exhibits the highest trapping potency.

Part 3: Strategic Protocol (Self-Validating System)

Critical Control Point: Lysis & PARG Inhibition

The "Senior Scientist" Insight: The most common failure mode in PAR Western blots is the degradation of the polymer during cell lysis. PARG is highly active and can strip the PAR signal in seconds.

  • Standard Lysis Buffers (RIPA/NP-40) are insufficient.

  • Requirement: You MUST add a PARG inhibitor to your lysis buffer.[2]

Recommended Lysis Buffer Additives:

  • ADP-HPD (1 µM): The gold standard, specific PARG inhibitor.

  • Tannic Acid (30 µM): A cheaper alternative, but can precipitate proteins at high concentrations.

Antibody Selection Strategy

PAR is a polymer of varying lengths. Standard antibodies do not detect "PARP" protein; they detect the modification.

  • Primary Target: Anti-PAR, Clone 10H (Mouse Monoclonal) .

    • Why? It specifically recognizes polymers >10 ADP-ribose units. It is the field standard for quantifying catalytic activity.

  • Loading Control: Anti-PARP1 (Rabbit Polyclonal) .

    • Why? You must prove that the loss of PAR signal is due to enzymatic inhibition, not the degradation or absence of the PARP1 enzyme itself.

The Workflow Diagram

WB_Workflow Treatment Cell Treatment (Isoquinolinone vs DMSO) Stimulation DNA Damage Induction (H2O2 or MMS, 15 min) Treatment->Stimulation Pre-treat 1h Lysis Lysis ON ICE (+ Protease Inh + ADP-HPD) Stimulation->Lysis Immediate Harvest PAGE SDS-PAGE (4-12% Gradient Gel) Lysis->PAGE Preserves Polymer Transfer Transfer to Nitrocellulose (Wet Transfer, 100V, 60min) PAGE->Transfer Blocking Blocking (5% Skim Milk in TBS-T) Transfer->Blocking Probe_PAR Probe: Anti-PAR (Clone 10H) 1:1000 Blocking->Probe_PAR Probe_Total Probe: Anti-PARP1 (Total) 1:2000 Blocking->Probe_Total

Figure 2: Optimized Western Blot workflow emphasizing the critical stimulation and lysis steps.

Step-by-Step Methodology

Step 1: Cell Treatment & Stimulation

  • Treat cells with the isoquinolinone derivative (e.g., 10 nM - 10 µM) for 1 hour.

  • Crucial Step: PARP is inactive in healthy cells. You must induce PARylation to see a signal window. Treat with 1 mM H₂O₂ for 10 minutes or 0.01% MMS for 30 minutes prior to lysis.

Step 2: Lysis (The "make or break" step)

  • Wash cells with ice-cold PBS.

  • Lyse directly in buffer containing: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, Protease Inhibitors, and 1 µM ADP-HPD .

  • Scrape and sonicate briefly (PARP is chromatin-bound; sonication ensures release).

Step 3: Electrophoresis

  • Use a 4-12% Bis-Tris Gradient Gel .

  • Reasoning: PARP1 automodification creates a massive molecular weight smear (116 kDa -> >250 kDa). A gradient gel resolves this smear better than a fixed percentage gel.

Step 4: Immunoblotting

  • Primary Ab: Anti-PAR (Clone 10H) at 1:1000 in 5% Milk/TBS-T. Incubate 4°C overnight.

  • Secondary Ab: Anti-Mouse HRP.

  • Detection: ECL Prime or similar high-sensitivity substrate.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Vehicle (DMSO) + H₂O₂: A strong, dark smear extending upwards from 116 kDa (the molecular weight of PARP1) to the top of the gel. This represents automodified PARP1.

  • Isoquinolinone + H₂O₂: Complete disappearance of the smear. The signal should look identical to the non-stimulated control.

  • Total PARP1 Blot: A sharp band at 116 kDa in all lanes.

    • Note: In the Vehicle + H₂O₂ lane, the 116 kDa band may appear slightly shifted or "fuzzy" due to the modification, or depleted if the shift is massive.

Troubleshooting Table
IssueProbable CauseCorrective Action
No PAR signal in Positive Control PARG activity during lysis.Freshly add ADP-HPD or Tannic Acid to lysis buffer. Ensure lysis is on ice.
No PAR signal in Positive Control Lack of stimulation.PARP is not constitutively active. Confirm H₂O₂ or MMS potency.
High Background Non-specific binding of 10H.Clone 10H is sticky. Increase washing steps (3x 10 min) and use 5% Milk (not BSA) for blocking.
Signal only at top of well Polymer too large / Aggregation.DNA contamination can trap PARP.[3] Ensure sonication or Benzonase treatment during lysis.

References

  • Gibson, B. A., & Kraus, W. L. (2017). New insights into the molecular and cellular functions of poly(ADP-ribose) and PARPs. Nature Reviews Molecular Cell Biology, 13(7), 411–424. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Link

  • Kawamitsu, H., et al. (1984). Monoclonal antibodies to poly(adenosine diphosphate ribose) recognize different structures. Biochemistry, 23(16), 3771–3777. (Origin of Clone 10H). Link

  • Gagné, J. P., et al. (2015). Quantitative proteomics profiling of the poly(ADP-ribose)-related response to DNA damage. Nucleic Acids Research, 43(22), 10563–10579. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling and Disposal of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS RN: 1309955-14-3).[1] As a member of the dihydroisoquinolinone cla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS RN: 1309955-14-3).[1] As a member of the dihydroisoquinolinone class, this compound is a valuable building block in pharmaceutical and agrochemical research.[2] However, its handling requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the environment. A critical point to note is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious and proactive approach to safety.[3]

Hazard Assessment and Risk Analysis

A thorough risk assessment is the cornerstone of safe laboratory practice. The known hazards associated with 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one are summarized below. The primary risks involve exposure through inhalation of dust, skin/eye contact, and accidental ingestion.[1][3]

Hazard Classification GHS Code Description of Risk
Acute Toxicity, OralH302Harmful if swallowed, which can lead to systemic effects.[1][3]
Skin IrritationH315Causes skin irritation upon direct contact, potentially leading to redness and inflammation.[1][3]
Serious Eye IrritationH319Causes serious irritation, pain, and potential damage if it comes into contact with the eyes.[1][3]
Acute Toxicity, InhalationH332Harmful if inhaled, which is a significant risk when handling the compound as a powder.[1][4]
Respiratory IrritationH335May cause irritation to the respiratory tract.[5][6]

Given that the compound is a solid, often in powder form, the generation of airborne dust during weighing and transfer operations is a primary exposure pathway that must be controlled.[3][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE should be based on the specific task being performed.

PPE_Selection_Workflow start Task: Handling 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one eng_controls Work within a certified Chemical Fume Hood? start->eng_controls task_type What is the task? eng_controls->task_type Yes no_hood STOP WORK Proceed only within a functional fume hood or equivalent ventilated enclosure. eng_controls->no_hood No weighing Weighing or Transferring Solid (Dust potential is high) task_type->weighing solution_work Working with Solutions (Splash potential) task_type->solution_work ppe_solid Required PPE: - Nitrile Gloves (inspect before use) - Chemical Splash Goggles - Buttoned Lab Coat - Consider N95/P100 Respirator weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Face Shield (if splash risk is high) - Buttoned Lab Coat solution_work->ppe_solution

Caption: PPE selection workflow for handling the compound.

Eye and Face Protection

  • Minimum Requirement: Safety glasses with side-shields conforming to ANSI Z87.1 or EN166 standards must be worn for all operations.[3][8]

  • Recommended: Chemical splash goggles are highly recommended to provide a complete seal around the eyes, especially when handling the solid or preparing solutions.[9]

  • Task-Specific: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as when handling larger volumes (>1L) of solutions or during vigorous reactions.[9][10]

Hand Protection

  • Handle the compound with chemical-resistant gloves (disposable nitrile gloves are a suitable minimum).[3]

  • Gloves must be inspected for tears or holes prior to use.[3]

  • Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves as hazardous waste.[3]

Body Protection

  • A clean, buttoned laboratory coat is required to protect skin and clothing.[8]

  • Ensure that long pants and closed-toe, closed-heel shoes are worn to cover all exposed skin on the lower body.[8]

Respiratory Protection

  • All work that may generate dust, such as weighing or transferring solids, must be performed in a certified chemical fume hood or other ventilated enclosure.[3][11]

  • If engineering controls are insufficient to prevent dust inhalation, or as a precautionary measure during spill cleanup, an appropriate respirator (e.g., a NIOSH-approved N95 or P100 particulate respirator) must be used.[10]

Safe Handling and Operational Procedures

Adherence to a standardized workflow minimizes risk and ensures procedural consistency.

Operational_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (in Fume Hood) gather_mat 2. Assemble Materials & PPE prep_area->gather_mat don_ppe 3. Don Required PPE gather_mat->don_ppe perform_work 4. Perform Task (e.g., weighing, reaction setup) Minimize dust generation don_ppe->perform_work decon 5. Decontaminate Surfaces & Glassware perform_work->decon dispose_waste 6. Segregate & Label Waste decon->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard operational workflow for safe chemical handling.

Step-by-Step Handling Protocol:

  • Preparation: Designate a work area within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could create airborne dust, such as dropping material from a height.

  • Housekeeping: Keep the container tightly closed when not in use.[3] Maintain a clean work area and decontaminate surfaces after each use.

  • Avoidance of Ingestion: Do not eat, drink, or smoke in the laboratory or when handling this product.[3] Wash hands thoroughly before breaks and at the end of the workday.[3]

Emergency Procedures

Spill Response

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust during this process.[3]

  • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell.[3] Rinse the mouth with water. Do not induce vomiting.

Waste Disposal Protocol

Improper disposal of chemical waste poses a significant environmental risk. This compound and any materials contaminated with it must be treated as hazardous chemical waste.

Guiding Principles

  • DO NOT dispose of this product down the drain or in general trash.[3]

  • All waste must be disposed of through a licensed professional waste disposal service.[3]

Operational Disposal Plan

  • Waste Segregation:

    • Solid Waste: Collect surplus solid compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed container for solid hazardous chemical waste.

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled container for liquid hazardous chemical waste. Be mindful of solvent compatibility (e.g., separate halogenated and non-halogenated waste streams).

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one".

  • Chemical Inactivation (Best Practice):

    • The core structure of this molecule contains a lactam ring. For some biologically active lactams, such as beta-lactam antibiotics, chemical inactivation via alkaline hydrolysis is a recommended best practice to cleave the ring and nullify biological activity before final disposal.[13][14] While the ecological impact of this specific compound is unknown, applying this principle represents a higher standard of care.

    • Procedure: A solution containing the waste compound can be treated by adding a sufficient volume of 1 M sodium hydroxide (NaOH) and stirring at room temperature for several hours to promote hydrolysis.[14] Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before being collected in the appropriate hazardous waste container.[13] This step should only be performed by trained personnel comfortable with handling corrosive solutions.

  • Final Disposal: Store labeled waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[13]

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, ensuring a safe and responsible laboratory environment.

References

  • Safety Data Sheet for a similar compound. (2017, November 15). Sigma-Aldrich.
  • Safeguarding Research and the Environment: Proper Disposal of Penicillin V. (n.d.). Benchchem.
  • SAFETY DATA SHEET for 3,4-Dihydro-2H-isoquinolin-1-one. (2015, February 11). Fisher Scientific.
  • 6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Product Page. (n.d.).
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET for 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride. (2024, November 30). TCI Chemicals.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • 3,4-dihydroisoquinolin-1(2H)-one Safety and Hazards. (n.d.).
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. (2021, August 16). MDPI.
  • SAFETY DATA SHEET for Fenquinotrione Standard. (n.d.). FUJIFILM Wako.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Product Page. (n.d.). Benchchem.
  • 1-Phenyl-3,4-dihydroisoquinoline Safety and Hazards. (n.d.).
  • 1-Phenyl-1,2-dihydroisoquinolin-3(4H)

Sources

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Feasible Synthetic Routes

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6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
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6-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
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